BRK inhibitor P21d hydrochloride
Description
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Properties
IUPAC Name |
[4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-3-fluorophenyl]-morpholin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2.ClH/c24-17-9-15(23(32)30-5-7-33-8-6-30)3-4-18(17)28-21-22-25-12-20(16-10-26-27-11-16)31(22)13-19(29-21)14-1-2-14;/h3-4,9-14H,1-2,5-8H2,(H,26,27)(H,28,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHGHKMCIUENCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=CN=C3C(=N2)NC4=C(C=C(C=C4)C(=O)N5CCOCC5)F)C6=CNN=C6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of BRK/PTK6 in Breast Cancer Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is frequently overexpressed in breast carcinomas while exhibiting low to undetectable expression in normal mammary tissue. This differential expression pattern underscores its potential as a significant driver of oncogenesis and a promising therapeutic target. Since its discovery, a growing body of research has elucidated the multifaceted roles of BRK/PTK6 in breast cancer, implicating it in the activation of numerous oncoproteins that promote cell proliferation, survival, metastasis, and resistance to therapy. This in-depth technical guide synthesizes the current understanding of BRK/PTK6 signaling in breast cancer, providing a comprehensive overview of its key signaling pathways, quantitative effects on cellular processes, and detailed methodologies for its study.
BRK/PTK6 Signaling Pathways in Breast Cancer
BRK/PTK6 acts as a critical signaling node, integrating and amplifying signals from various upstream receptors, most notably the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Its downstream effects are mediated through the phosphorylation of a diverse array of substrates, leading to the activation of multiple oncogenic pathways.
Interaction with Receptor Tyrosine Kinases
BRK/PTK6 is a key downstream effector of the EGFR and HER2 signaling cascades. Upon ligand binding to these receptors, BRK/PTK6 is activated and, in turn, can further potentiate receptor signaling.
-
EGFR Signaling: EGF stimulation leads to an increase in BRK/PTK6 tyrosine phosphorylation. Activated BRK/PTK6 can directly phosphorylate EGFR on tyrosine 845, thereby sustaining EGFR signaling. Furthermore, BRK/PTK6 can inhibit the ubiquitination and subsequent degradation of EGFR, leading to prolonged activation of downstream pathways.
-
HER2 Signaling: BRK/PTK6 and HER2 are frequently co-expressed and co-amplified in breast cancer. BRK/PTK6 cooperates with HER2 to promote cell survival and the epithelial-to-mesenchymal transition (EMT). Knockdown of BRK/PTK6 in HER2-positive breast cancer cells can induce apoptosis and partially reverse the EMT phenotype. Silencing PTK6 has been shown to decrease the phosphorylation of HER2, thereby impairing its downstream signaling.[1]
Downstream Substrates and Signaling Cascades
BRK/PTK6 phosphorylates a multitude of downstream substrates, thereby influencing a wide range of cellular functions critical for cancer progression.
-
STAT Signaling: Signal Transducers and Activators of Transcription, particularly STAT3 and STAT5b, are key substrates of BRK/PTK6. BRK/PTK6-mediated phosphorylation of STAT3 at tyrosine 705 and STAT5b at tyrosine 699 leads to their activation and subsequent translocation to the nucleus, where they regulate the transcription of genes involved in cell proliferation and survival. The interaction with STAT3 is often mediated by the adapter protein STAP-2 (Signal Transducing Adaptor Protein 2).
-
PI3K/Akt Pathway: BRK/PTK6 can directly phosphorylate and activate Akt (Protein Kinase B), a central kinase in the PI3K pathway that promotes cell survival and inhibits apoptosis. This activation can occur through direct phosphorylation of Akt on tyrosines 315 and 326.
-
MAPK Pathway: BRK/PTK6 can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 and p38 MAPK cascades. This activation contributes to cell proliferation and survival.
-
Cell Adhesion and Migration: BRK/PTK6 phosphorylates key proteins involved in cell adhesion and migration, such as paxillin and p190RhoGAP. Phosphorylation of paxillin at tyrosines 31 and 118 promotes the activation of Rac1 GTPase, leading to increased cell migration and invasion.
Below is a diagram illustrating the central role of BRK/PTK6 in breast cancer signaling pathways.
References
P21d Hydrochloride: A Technical Guide to its Effects on the BRK/SAM68 Signaling Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of P21d hydrochloride, a potent and selective inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). The document details the effects of P21d hydrochloride on the downstream BRK substrate, Src-associated in mitosis 68 kDa protein (SAM68), a key player in RNA processing and signal transduction. This guide offers a comprehensive overview of the BRK-SAM68 signaling pathway, quantitative data on the inhibitory effects of P21d hydrochloride, detailed experimental protocols for studying this interaction, and visual representations of the key signaling events and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, signal transduction, and drug development.
Introduction: The BRK/SAM68 Signaling Axis in Cancer
Breast Tumor Kinase (BRK/PTK6) is a non-receptor tyrosine kinase that is overexpressed in a majority of breast tumors and other cancers.[1] BRK plays a crucial role in promoting cancer cell proliferation, survival, migration, and invasion through the phosphorylation of various downstream substrates.[2] One of the most extensively studied substrates of BRK is SAM68.[1]
SAM68 is an RNA-binding protein that belongs to the Signal Transduction and Activator of RNA (STAR) family.[3][4] It is involved in multiple steps of mRNA processing, including transcription, alternative splicing, and nuclear export.[3][4] The interaction between BRK and SAM68 is a critical event in cancer signaling. BRK-mediated tyrosine phosphorylation of SAM68 has been shown to modulate its RNA binding activity and subcellular localization, thereby impacting gene expression and cell cycle progression.[1][5]
P21d hydrochloride has emerged as a potent and selective inhibitor of BRK, offering a valuable tool for dissecting the BRK-SAM68 signaling pathway and as a potential therapeutic agent.[6][7] This guide will explore the effects of P21d hydrochloride on this critical signaling axis.
P21d Hydrochloride: Mechanism of Action and Quantitative Data
P21d hydrochloride is a small molecule inhibitor that targets the kinase activity of BRK.[6][7] By binding to the ATP-binding pocket of BRK, it prevents the transfer of phosphate groups to downstream substrates like SAM68, thereby inhibiting their function.
Inhibitory Activity
The inhibitory potency of P21d hydrochloride against BRK and its downstream target, phosphorylated SAM68 (p-SAM68), has been quantified through in vitro assays.
| Target | Parameter | Value | Reference |
| BRK/PTK6 | IC50 | 30 nM | [2][6][7][8][9][10] |
| p-SAM68 | IC50 | 52 nM | [2][6][7][8][9][10] |
Table 1: In vitro inhibitory activity of P21d hydrochloride.
Signaling Pathway Diagram
The following diagram illustrates the BRK/SAM68 signaling pathway and the point of intervention for P21d hydrochloride.
References
- 1. Tyrosine phosphorylation of sam68 by breast tumor kinase regulates intranuclear localization and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Sik (BRK) phosphorylates Sam68 in the nucleus and negatively regulates its RNA binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
In Vitro Characterization of P21d Hydrochloride: A Technical Guide to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of P21d hydrochloride, a potent kinase inhibitor. This document details the experimental protocols for assessing its inhibitory activity, presents quantitative data in a clear and comparative format, and visualizes the underlying biochemical processes and experimental workflows.
Introduction
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is implicated in numerous diseases, making them a prime target for therapeutic intervention. P21d hydrochloride has been identified as a small molecule inhibitor of specific protein kinases. This guide outlines the in vitro methodologies used to characterize its inhibitory profile, including its potency and selectivity.
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of P21d hydrochloride against a panel of kinases was determined by measuring its half-maximal inhibitory concentration (IC50). The results, summarized in Table 1, provide a quantitative measure of the compound's efficacy and selectivity.
Table 1: Inhibitory Activity (IC50) of P21d Hydrochloride Against Various Kinases
| Kinase Target | P21d Hydrochloride IC50 (nM) | Reference Compound IC50 (nM) | Assay Method |
| Rho-kinase 2 | 38 | Fasudil (300 nM) | TR-FRET Assay |
| PYK2 | 85 | PF-431396 (150 nM) | LanthaScreen™ |
| JAK3 | 120 | Tofacitinib (10 nM) | ADP-Glo™ Assay |
| TrkA | 250 | Entrectinib (5 nM) | HTRF® KinEASE |
| Aurora B | 450 | Barasertib (2 nM) | ELISA |
Experimental Protocols
Detailed methodologies for the key in vitro kinase inhibition assays are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of kinase inhibitors like P21d hydrochloride.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibition of kinase activity by measuring the phosphorylation of a substrate. A decrease in the FRET signal indicates inhibition of the kinase.
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, ATP solution, and a serial dilution of P21d hydrochloride.
-
Reaction Setup: In a 384-well plate, add 5 µL of the P21d hydrochloride dilution or control.
-
Kinase Reaction: Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiation of Phosphorylation: Add 10 µL of a solution containing the substrate and ATP to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the detection solution containing a europium-labeled anti-phospho-substrate antibody and an acceptor fluorophore-labeled antibody.
-
Measurement: After a 60-minute incubation, read the plate on a TR-FRET compatible plate reader at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[1]
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.
LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding affinity of an inhibitor to a kinase by detecting the displacement of a fluorescent tracer.[2]
Protocol:
-
Reagent Preparation: Prepare kinase buffer, a serial dilution of P21d hydrochloride, a kinase/antibody mixture, and a fluorescent tracer solution.
-
Assay Plate Setup: Add 5 µL of the P21d hydrochloride serial dilution to the assay plate.
-
Addition of Kinase: Add 5 µL of the kinase/antibody mixture to each well.
-
Addition of Tracer: Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubation and Measurement: Incubate for 1 hour at room temperature and then read the plate on a fluorescence plate reader capable of measuring FRET.[2]
-
Data Analysis: The decrease in FRET signal is proportional to the displacement of the tracer by the inhibitor. Plot the FRET signal against the inhibitor concentration to calculate the IC50.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A lower luminescence signal corresponds to higher kinase inhibition.[3]
Protocol:
-
Kinase Reaction: In a white 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of P21d hydrochloride. Incubate at room temperature for the desired time.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase/luciferin substrate to produce light. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50.
Signaling Pathways and Experimental Workflows
To better illustrate the mechanisms and procedures described, the following diagrams are provided.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: A representative kinase signaling pathway inhibited by P21d HCl.
Caption: Principle of the Time-Resolved FRET kinase assay.
References
The Cellular Journey of a BRK Inhibitor: A Technical Guide to P21d Hydrochloride
For Immediate Release
This technical guide provides an in-depth analysis of the cellular uptake and localization of P21d hydrochloride, a potent inhibitor of Breast Tumor Kinase (BRK/PTK6). This document is intended for researchers, scientists, and drug development professionals interested in the cellular pharmacology of this promising anti-cancer agent.
Introduction to P21d Hydrochloride
P21d hydrochloride is a small molecule inhibitor belonging to the imidazo[1,2-a]pyrazin-8-amine class. It has demonstrated high potency and selectivity for BRK, a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, prostate, and ovarian cancer. Understanding the cellular entry and subcellular distribution of P21d hydrochloride is critical for elucidating its mechanism of action and optimizing its therapeutic potential.
Quantitative Data Summary
While comprehensive quantitative data on the cellular uptake and localization of P21d hydrochloride is not extensively available in the public domain, the following table summarizes its known inhibitory concentrations and reported permeability characteristics.
| Parameter | Value | Cell Line/System | Reference |
| BRK (PTK6) IC50 | 30 nM | Biochemical Assay | [1][2] |
| p-SAM68 IC50 | 52 nM | Cellular Assay | [2][3] |
| Aurora B IC50 | >20 µM | Biochemical Assay | [3] |
| Lck IC50 | >20 µM | Biochemical Assay | [3] |
| Cellular Permeability | Reported as "cell permeable" | Not specified | [2][3] |
BRK/PTK6 Signaling Pathway
BRK/PTK6 is a key signaling node that integrates inputs from various receptor tyrosine kinases (RTKs) to regulate cell proliferation, survival, migration, and invasion. P21d hydrochloride, by inhibiting BRK, can modulate these downstream pathways.
Experimental Protocols
The following sections detail the standard methodologies used to assess the cellular uptake and subcellular localization of small molecule inhibitors like P21d hydrochloride.
Cellular Uptake: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment: The transport buffer is added to both the apical (representing the intestinal lumen) and basolateral (representing the blood) chambers. P21d hydrochloride is then added to the donor chamber (either apical for A to B transport or basolateral for B to A transport).
-
Sampling: At designated time points, aliquots are taken from the receiver chamber.
-
Quantification: The concentration of P21d hydrochloride in the collected samples is determined by a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
Subcellular Localization
Given that BRK/PTK6 is localized in both the cytoplasm and the nucleus, it is crucial to determine the subcellular distribution of its inhibitor, P21d hydrochloride.[4]
4.2.1. Subcellular Fractionation and Western Blotting
This biochemical approach provides a quantitative measure of the compound in different cellular compartments.
Experimental Workflow:
Detailed Methodology:
-
Cell Treatment and Lysis: Cells are treated with P21d hydrochloride, harvested, and then lysed in a hypotonic buffer to swell the cells and destabilize the plasma membrane.
-
Fractionation: A low-speed centrifugation step pellets the nuclei. The supernatant, containing the cytoplasm and other organelles, is collected as the cytosolic fraction. The nuclear pellet is washed and then lysed to release nuclear proteins.
-
Western Blot Analysis: The protein concentrations of the fractions are determined, and equal amounts are resolved by SDS-PAGE. Western blotting is performed using antibodies against BRK/PTK6 and subcellular markers (e.g., tubulin for the cytoplasm and histone H3 for the nucleus) to confirm the purity of the fractions and determine the relative abundance of BRK in each compartment.
4.2.2. Fluorescence Microscopy
This imaging technique allows for the direct visualization of the inhibitor's localization within the cell, provided a fluorescently labeled version of P21d hydrochloride is available or if its intrinsic fluorescence can be utilized.
Detailed Methodology:
-
Cell Seeding and Treatment: Cells are grown on glass coverslips and then treated with either fluorescently labeled P21d hydrochloride or the unlabeled compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Staining: For unlabeled P21d, cells are incubated with a primary antibody against P21d (if available) followed by a fluorescently-labeled secondary antibody. For both labeled and unlabeled compounds, subcellular compartments can be co-stained with fluorescent dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).
-
Imaging: The coverslips are mounted on microscope slides and imaged using a confocal or fluorescence microscope.
Conclusion
P21d hydrochloride is a potent and selective inhibitor of BRK/PTK6. While it is reported to be cell-permeable, detailed quantitative data on its cellular uptake and subcellular localization are not yet widely published. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the cellular pharmacology of P21d hydrochloride. Such studies are essential for a comprehensive understanding of its mechanism of action and for its continued development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Altered localization and activity of the intracellular tyrosine kinase BRK/Sik in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BRK Inhibitor P21d Hydrochloride for the Study of Non-Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase implicated in various cellular processes, including proliferation, survival, and migration.[1][2] Its overexpression is associated with several cancers, making it a compelling target for therapeutic intervention. P21d hydrochloride is a potent and selective inhibitor of BRK, belonging to the imidazo[1,2-a]pyrazin-8-amine class of compounds. This technical guide provides a comprehensive overview of P21d hydrochloride, including its biochemical and cellular activity, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers utilizing P21d hydrochloride to investigate BRK signaling and its role in cancer biology.
Data Presentation
The following tables summarize the currently available quantitative data for P21d hydrochloride.
Table 1: Biochemical and Cellular Activity of P21d Hydrochloride
| Parameter | Value | Description |
| BRK (PTK6) IC50 | 30 nM | The half-maximal inhibitory concentration against the enzymatic activity of BRK. |
| p-SAM68 IC50 | 52 nM | The half-maximal inhibitory concentration for the phosphorylation of the BRK substrate SAM68 in a cellular context.[3] |
Table 2: Kinase Selectivity Profile of P21d Hydrochloride
| Kinase | IC50 | Notes |
| Aurora B | >20 µM | P21d hydrochloride shows no significant inhibition of Aurora B kinase at concentrations up to 20 µM.[3] |
| Lck | >20 µM | P21d hydrochloride demonstrates no significant inhibition of the Src-family kinase Lck at concentrations up to 20 µM.[3] |
Note: A broader kinase selectivity panel for P21d hydrochloride has not been made publicly available. However, related imidazo[1,2-a]pyrazin-8-amine analogs have been reported to be relatively selective, targeting a small percentage of a large kinase panel.
Table 3: Antiproliferative Activity of P21d Hydrochloride
| Cell Line | Cancer Type | IC50 |
| Data Not Publicly Available | - | - |
Note: While P21d hydrochloride has been shown to suppress migration and sensitize triple-negative breast cancer (TNBC) cells to anoikis, specific IC50 values for its antiproliferative effects against a panel of cancer cell lines are not currently available in the public domain.
BRK/PTK6 Signaling Pathways
BRK/PTK6 is a crucial node in several signaling pathways that drive cancer progression. It is activated by receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MET. Once activated, BRK can phosphorylate a range of downstream substrates, leading to the activation of multiple signaling cascades involved in cell growth, survival, and metastasis.
Caption: BRK/PTK6 Signaling Pathways and Inhibition by P21d Hydrochloride.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of P21d hydrochloride.
In Vitro BRK Kinase Assay
This protocol is designed to measure the enzymatic activity of BRK and assess the inhibitory potential of P21d hydrochloride.
Caption: Workflow for an In Vitro BRK Kinase Assay.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
BRK Enzyme: Recombinant human BRK/PTK6.
-
Substrate: Poly(Glu,Tyr) 4:1.
-
ATP: Adenosine 5'-triphosphate.
-
P21d Hydrochloride: Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of a solution containing the assay buffer, substrate, and either P21d hydrochloride at various concentrations or vehicle (DMSO) for controls.
-
Initiate the reaction by adding 25 µL of a solution containing the BRK enzyme and ATP in assay buffer. The final ATP concentration should be at or near the Km for BRK.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the remaining ATP using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).
-
Follow the manufacturer's instructions for the addition of the ADP-Glo™ Reagent and the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of P21d hydrochloride relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with P21d hydrochloride.
Methodology:
-
Cell Seeding:
-
Plate cells (e.g., breast cancer cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of P21d hydrochloride or vehicle (DMSO). Include untreated cells as a control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
-
Solubilization and Measurement:
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
-
Western Blotting for Phosphorylated BRK Substrates
This protocol is used to detect the levels of phosphorylated BRK substrates, such as p-SAM68, in cells treated with P21d hydrochloride.
References
- 1. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction Between p21 and STAT3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "P21d hydrochloride" did not yield specific results linking it to STAT3 signaling. This technical guide will instead focus on the well-documented interaction between the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This interaction represents a critical nexus in the regulation of cell cycle progression, apoptosis, and tumorigenesis.
Introduction: The Intersection of Cell Cycle Control and Signal Transduction
The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that relays signals from cytokines and growth factors, playing a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation and constitutive activation of the STAT3 signaling pathway are hallmarks of numerous cancers, making it a prime target for therapeutic intervention.
Conversely, p21WAF1/CIP1 is a potent cyclin-dependent kinase (CDK) inhibitor and a key effector in the p53 tumor suppressor pathway.[2] It enforces cell cycle arrest in response to various cellular stresses, thereby preventing the proliferation of damaged cells.[2]
Recent evidence has illuminated a complex and direct interplay between these two critical cellular regulators. Emerging studies demonstrate that p21 can function as an inhibitor of STAT3 transcriptional activity, adding a new dimension to its role as a tumor suppressor.[3] This guide provides a comprehensive overview of the p21-STAT3 interaction, detailing the underlying mechanisms, quantitative data, and the experimental protocols required to investigate this signaling axis.
The STAT3 Signaling Pathway
The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding receptors on the cell surface. This binding event triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[4]
Phosphorylated STAT3 proteins then form homodimers or heterodimers with other STAT family members through reciprocal SH2 domain-phosphotyrosine interactions.[3] These dimers translocate to the nucleus, where they bind to specific DNA response elements, such as the STAT Inducible Element (SIE), in the promoter regions of target genes.[1][5] This binding initiates the transcription of genes involved in:
-
Cell Proliferation and Survival: e.g., c-Myc, Cyclin D1, Bcl-xL, Bcl-2
-
Angiogenesis: e.g., VEGF
-
Metastasis and Invasion
-
Immune Evasion
The signaling is transiently regulated by negative feedback mechanisms, including the Suppressors of Cytokine Signaling (SOCS) proteins.[6]
The p21-STAT3 Interaction: A Mechanism of Transcriptional Inhibition
Studies have revealed that p21 can directly associate with STAT3 and inhibit its function. The primary mechanism of inhibition is not by preventing STAT3's DNA binding, but rather by blocking its transcriptional activation capabilities.[3]
Evidence suggests that p21 interacts with the CREB-binding protein (CBP)/p300, a critical histone acetyltransferase and transcriptional co-activator required for STAT3-mediated gene expression.[3][7] By associating with CBP/p300, p21 may sequester this co-activator, preventing its recruitment by STAT3 to the promoter of target genes. This leads to a reduction in histone acetylation and a subsequent decrease in gene transcription.[3]
Conversely, in certain cellular contexts, such as in ErbB2-overexpressing breast cancer cells, activated STAT3 has been shown to bind to the promoter of the p21 gene, leading to its transcriptional upregulation.[1][8] This suggests the existence of a complex, context-dependent feedback loop between p21 and STAT3.
Quantitative Data on the p21-STAT3 Interaction
While much of the research has been qualitative, several studies provide data that can be summarized to reflect the impact of this interaction. The primary method for quantifying the inhibition of STAT3 transcriptional activity is the luciferase reporter assay.
| Experimental System | Assay | Effector | Effect on STAT3 Activity | Reference |
| ErbB2 overexpressing breast cancer cells | Luciferase Reporter Assay | STAT3 antisense oligonucleotides | Decreased p21 promoter activity | [8] |
| Caov-3 & MDA-MB-435s cancer cells | STAT3-dependent Luciferase Reporter Assay | STA-21 (STAT3 inhibitor) | ~5-fold decrease in luciferase activity | [9] |
| Gastric Cancer Cells (SGC7901, MGC803) | Western Blot | STAT3 depletion (siRNA) | Increased expression of p21 | [10] |
| Tamoxifen-resistant breast cancer cells | Western Blot | STAT3 inhibition (stattic, dasatinib) | Increased expression of nuclear p21 | [11] |
Detailed Experimental Protocols
Investigating the p21-STAT3 interaction requires a combination of techniques to demonstrate physical association and functional consequences.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction
This protocol is used to determine if p21 and STAT3 associate within the cell.
-
Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. If studying stimulus-dependent interaction, treat with appropriate cytokine (e.g., Leukemia Inhibitory Factor) as described in the literature.[3] Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody specific to one of the target proteins (e.g., anti-STAT3). Incubate overnight at 4°C with gentle rotation. Add fresh Protein A/G beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the other protein of interest (e.g., anti-p21). An input control (a small fraction of the initial lysate) should be run in parallel to confirm protein expression.
GST Pull-Down Assay for In Vitro Interaction
This assay confirms a direct physical interaction between the two proteins.[12][13]
-
Protein Expression: Express one protein as a Glutathione S-Transferase (GST) fusion protein (e.g., GST-p21) in E. coli and purify it. The other protein (e.g., STAT3) can be produced via in vitro transcription/translation or expressed in a separate system.
-
Binding to Beads: Incubate the purified GST-fusion protein (or GST alone as a negative control) with glutathione-sepharose beads to immobilize the protein.
-
Interaction: Add the lysate containing the second protein to the beads and incubate for 2-4 hours at 4°C with rotation to allow for binding.
-
Washing: Wash the beads extensively with a suitable wash buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an antibody against the second protein (e.g., anti-STAT3).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if STAT3 binds to the p21 promoter in vivo.[8]
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the chromatin using an antibody specific for STAT3. A non-specific IgG should be used as a negative control.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers designed to amplify the SIE region of the p21 promoter to quantify the amount of bound DNA.[1]
Luciferase Reporter Assay
This assay quantifies the effect of p21 on STAT3 transcriptional activity.[14][15]
-
Plasmid Constructs: Use a reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple STAT3 binding sites (e.g., SIEs). An expression plasmid for p21 is also required. A control plasmid expressing Renilla luciferase is co-transfected to normalize for transfection efficiency.
-
Transfection: Co-transfect the cells of interest with the STAT3-luciferase reporter, the p21 expression plasmid (or an empty vector control), and the Renilla luciferase control plasmid.
-
Stimulation: After allowing time for protein expression, stimulate the cells with a known STAT3 activator (e.g., IL-6) if necessary.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in p21-expressing cells to the empty vector control to determine the effect of p21 on STAT3-driven transcription.
Conclusion and Future Directions
The interaction between p21 and STAT3 adds a significant layer of complexity to our understanding of cell cycle control and oncogenesis. The ability of p21 to inhibit STAT3 transcriptional activity provides a novel, non-canonical mechanism for its tumor-suppressive functions. For drug development professionals, this interaction presents intriguing possibilities. Targeting pathways that upregulate p21 could be an indirect strategy to dampen pro-oncogenic STAT3 signaling. Conversely, understanding the context in which STAT3 drives p21 expression is critical, as this could contribute to chemoresistance.[8]
Future research should focus on elucidating the precise molecular determinants of the p21-CBP/p300-STAT3 interaction, exploring this axis in various cancer types, and investigating whether small molecules or peptides can be developed to specifically modulate this protein-protein interaction for therapeutic benefit.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Functional interaction of STAT3 transcription factor with the cell cycle inhibitor p21WAF1/CIP1/SDI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. abeomics.com [abeomics.com]
- 6. Regulation and function of signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Stat3 sequence-specific DNA binding and transcription by p300/CREB-binding protein-mediated acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ErbB2-mediated Src and STAT3 Activation Leads to Transcriptional Upregulation of p21Cip1 and Chemoresistance in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. STAT3 interacts with Skp2/p27/p21 pathway to regulate the motility and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 13. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 14. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide: Investigating the Role of Breast Tumor Kinase (BRK/PTK6) in Chemoresistance and its Modulation by P21d Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chemoresistance remains a significant barrier to effective cancer therapy. The non-receptor tyrosine kinase, Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), has emerged as a critical mediator of cancer cell proliferation, survival, and drug resistance.[1] Overexpressed in a majority of breast tumors, BRK's activity is linked to reduced sensitivity to standard chemotherapeutic agents and targeted therapies.[2][3] This guide provides a comprehensive overview of BRK's role in chemoresistance, detailing its signaling pathways and offering experimental protocols to investigate its function. Furthermore, it introduces P21d hydrochloride, a potent and selective BRK inhibitor, as a tool to probe BRK signaling and potentially reverse chemoresistance.[4][5]
The BRK Signaling Axis in Cancer Chemoresistance
BRK is a soluble tyrosine kinase that lacks the N-terminal myristoylation site common to Src family kinases, allowing for broad interaction with intracellular substrates in both the cytoplasm and nucleus.[2][6] Its expression is associated with tumor malignancy and poor prognosis in various cancers, including breast, ovarian, and prostate cancer.[2][7] BRK contributes to chemoresistance by activating pro-survival and anti-apoptotic signaling cascades. High BRK expression has been shown to decrease sensitivity to anti-HER2 and anti-EGFR compounds, as well as conventional chemotherapies like doxorubicin and paclitaxel.[2][8]
Key signaling pathways influenced by BRK in the context of chemoresistance include:
-
Activation of Pro-Survival Pathways: BRK can activate downstream pathways such as PI3K/Akt and Ras/MAPK (Erk1/2), which are central to cell survival and proliferation.[9][10] Ectopic BRK expression can increase levels of Akt and Erk phosphorylation, thereby diminishing the efficacy of growth factor receptor inhibitors.[10]
-
Modulation of Apoptosis: BRK can alter the ratio of Bcl-xL (anti-apoptotic) to Bcl-xS (pro-apoptotic) proteins, promoting cell survival.[3] Suppression of BRK in breast cancer cells leads to reduced Bcl-xL levels and increased sensitivity to doxorubicin.[3]
-
Regulation of Cell Cycle Proteins: BRK influences key cell cycle regulators. It can down-regulate the tumor suppressor p27 and promote the phosphorylation and inactivation of the Retinoblastoma (Rb) tumor suppressor, facilitating cell cycle progression.[2][10]
-
Interaction with Receptor Tyrosine Kinases (RTKs): BRK is a downstream mediator for several RTKs, including EGFR (ErbB1) and HER2 (ErbB2).[9] This interaction can sustain signaling from these receptors, contributing to resistance against RTK-targeted therapies.[2]
-
JAK/STAT Pathway Activation: In colorectal cancer, BRK interacts with and phosphorylates JAK2, leading to the activation of STAT3 signaling, which promotes cancer stemness and chemoresistance.[11]
The following diagram illustrates the central role of BRK in integrating signals that drive chemoresistance.
P21d Hydrochloride: A Selective BRK Inhibitor
P21d hydrochloride is a potent and selective small-molecule inhibitor of BRK, with an in vitro IC50 of 30 nM.[4][12] It exhibits over 650-fold selectivity for BRK against other kinases like Aurora B and Lck.[4] This specificity makes it an excellent tool for dissecting BRK-specific functions in cellular models. P21d hydrochloride is also orally bioavailable and has demonstrated activity in vivo, making it suitable for preclinical studies.[4]
| Compound | Target | IC50 | Key Features | Reference |
| P21d hydrochloride | BRK/PTK6 | 30 nM | >650-fold selectivity over Aurora B/Lck; Orally bioavailable. | [4][12] |
| P21d hydrochloride | p-SAM68 | 52 nM | Inhibits phosphorylation of a key BRK substrate. | [12] |
| Tilfrinib | BRK/PTK6 | 3.15 nM | Potent and selective BRK inhibitor. | [2] |
| XMU-MP-2 | BRK/PTK6 | N/A | Synergizes with HER2 inhibitors; Inhibits oncogenic BRK-driven tumor growth. | [2][11] |
The mechanism of action for a BRK inhibitor like P21d hydrochloride involves binding to the ATP-binding site of the kinase domain, which blocks the catalytic activity of BRK and prevents the phosphorylation of its downstream substrates.[7]
Experimental Protocols for Investigating BRK-Mediated Chemoresistance
To assess the role of BRK in chemoresistance and the efficacy of inhibitors like P21d hydrochloride, a series of in vitro experiments are required. The following protocols provide a framework for these investigations.
General Experimental Workflow
The diagram below outlines a typical workflow for studying BRK's role in chemoresistance.
Protocol: Cell Viability (MTT) Assay for Chemosensitivity
This assay quantifies the metabolic activity of cells as an indicator of viability following drug treatment.[3]
-
Cell Seeding: Plate cancer cells (e.g., T-47D) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
BRK Inhibition: Pre-treat cells with P21d hydrochloride (at various concentrations, e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for 2-4 hours. For genetic knockdown, use cells previously transfected with BRK siRNA or a non-targeting control.[3]
-
Chemotherapy Treatment: Add the chemotherapeutic agent (e.g., doxorubicin or paclitaxel) in a dose-response manner to the wells.[8] Include wells with no chemotherapy as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Protocol: Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins within the BRK signaling pathway.
-
Cell Lysis: After treatment as described above (steps 1-3 of 4.2), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: anti-BRK, anti-phospho-Akt, anti-Akt, anti-Bcl-xL, anti-cleaved caspase-3, and an anti-loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Summary of Quantitative Data
Studies have consistently shown that modulating BRK expression or activity directly impacts cancer cell sensitivity to chemotherapy.
| Cell Line | BRK Modulation | Chemotherapeutic Agent | Effect on Sensitivity | Key Finding | Reference |
| T-47D | siRNA Knockdown | Doxorubicin | Increased Sensitivity | Significant increase in sensitivity at 0.625 µM (p=0.035). | [3] |
| T-47D | siRNA Knockdown | Paclitaxel | Increased Sensitivity | Significant increase in sensitivity at 0.25 nM (p<0.05). | [3] |
| TNBC Cells | Kinase Inhibition | Doxorubicin / Paclitaxel | Increased Sensitivity | Co-treatment with a BRK inhibitor augmented the effects of chemotherapy. | [8] |
| Colorectal Cancer Cells | Pharmacological Inhibition (XMU-MP-2) | 5-FU / L-OHP | Increased Sensitivity | Inhibition of PTK6 improves chemosensitivity in vitro and in vivo. | [11] |
| ER+ Breast Cancer | BRK Knockdown | Tamoxifen | Increased Sensitivity | BRK knockdown re-sensitizes tamoxifen-resistant cells to the drug. | [13][14] |
Conclusion and Future Directions
The evidence strongly implicates BRK as a key driver of chemoresistance across multiple cancer types. Its central role in activating pro-survival signaling pathways makes it an attractive therapeutic target.[1][10] Potent and selective inhibitors, such as P21d hydrochloride, provide valuable tools for further research and hold therapeutic promise.[4] Future investigations should focus on elucidating the full spectrum of BRK substrates, exploring the efficacy of BRK inhibitors in combination with standard-of-care chemotherapies in preclinical and clinical settings, and identifying biomarkers to predict which patient populations will benefit most from BRK-targeted therapies.[7] The development of BRK inhibitors represents a promising strategy to overcome drug resistance and improve patient outcomes.[7]
References
- 1. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. P21d hydrochloride | P21d HCl | Tocris Bioscience [tocris.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. Cancer-Associated Mutations in Breast Tumor Kinase/PTK6 Differentially Affect Enzyme Activity and Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are BRK inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological targeting PTK6 inhibits the JAK2/STAT3 sustained stemness and reverses chemoresistance of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BRK confers tamoxifen-resistance in breast cancer via regulation of tyrosine phosphorylation of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role and Mechanism of Action of BRK in Tamoxifen-resistant Breast Cancer [harvest.usask.ca]
Methodological & Application
Application Notes and Protocols for Detecting p-SAM68 Following P21d Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of phosphorylated SAM68 (p-SAM68) in cell lysates following treatment with the hypothetical compound P21d hydrochloride. The Src-associated in mitosis 68 kDa protein (SAM68) is an RNA-binding protein involved in various cellular processes, including signal transduction and alternative splicing.[1][2][3][4] Its activity is modulated by post-translational modifications, notably phosphorylation by kinases such as Src family kinases, ERK1/2, and Cdk1.[1][2][5][6] This protocol is designed to enable researchers to investigate the effects of P21d hydrochloride on the phosphorylation status of SAM68 using Western blotting.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of P21d hydrochloride on SAM68 phosphorylation. Data is presented as the relative intensity of the p-SAM68 band normalized to the total SAM68 band intensity.
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized p-SAM68/Total SAM68 Ratio (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 24 | 1.00 ± 0.12 | 1.0 |
| P21d Hydrochloride | 1 | 24 | 2.50 ± 0.25 | 2.5 |
| P21d Hydrochloride | 5 | 24 | 4.80 ± 0.41 | 4.8 |
| P21d Hydrochloride | 10 | 24 | 6.20 ± 0.55 | 6.2 |
| Kinase Inhibitor Control | 10 | 24 | 0.45 ± 0.08 | 0.45 |
Experimental Protocols
Cell Culture and Treatment with P21d Hydrochloride
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HeLa, or a cancer cell line known to express SAM68) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
P21d Hydrochloride Preparation: Prepare a stock solution of P21d hydrochloride in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the old media with fresh media containing the various concentrations of P21d hydrochloride or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A recommended lysis buffer is RIPA buffer supplemented with a commercially available phosphatase inhibitor cocktail and protease inhibitor cocktail.
-
Cell Harvesting: Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubation and Centrifugation: Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new pre-chilled tubes.
Protein Quantification
-
Bradford Assay: Determine the protein concentration of each lysate using a Bradford protein assay or a similar protein quantification method.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-SAM68 (e.g., anti-phospho-SAM68 [Tyr440]) and a primary antibody for total SAM68 overnight at 4°C with gentle agitation. The dilutions for the antibodies should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-SAM68 and total SAM68 using image analysis software. Normalize the p-SAM68 signal to the total SAM68 signal for each sample.
Mandatory Visualization
Caption: Experimental workflow for detecting p-SAM68 after P21d hydrochloride treatment.
Caption: Hypothetical signaling pathway of P21d hydrochloride-induced SAM68 phosphorylation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of Sam68 as an adaptor protein in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Signal-dependent regulation of splicing via phosphorylation of Sam68 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Efficacy of p21 Inhibition in 3D Tumor Spheroid Models
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1][2][3] This in vitro model system mimics key aspects of tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive platform for evaluating anticancer therapeutics.[1][2][3]
The cyclin-dependent kinase (CDK) inhibitor p21 (also known as p21Cip1/WAF1) is a critical regulator of cell cycle progression and apoptosis.[4] Its role in cancer is complex, acting as both a tumor suppressor and, in some contexts, an oncogene.[4] Inhibition of p21 has emerged as a potential therapeutic strategy to overcome resistance to chemotherapy and induce cancer cell death. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of a p21 inhibitor, using UC2288 as an example, on 3D tumor spheroid models.
Mechanism of Action of p21
The p21 protein functions as a potent inhibitor of cyclin-dependent kinases, primarily CDK2 and CDK1, leading to cell cycle arrest at the G1/S and G2/M phases.[5] It can also directly inhibit DNA replication by binding to the proliferating cell nuclear antigen (PCNA).[5] The signaling pathway below illustrates the central role of p21 in cell cycle control.
Experimental Protocols
The following protocols provide a framework for studying the effects of p21 inhibitors on 3D tumor spheroids.
1. 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells to 70-80% confluency in standard tissue culture flasks.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.[6]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-96 hours, or until spheroids of the desired size and compactness are formed.
2. p21 Inhibitor Treatment and Spheroid Growth Analysis
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
p21 inhibitor (e.g., UC2288)
-
Complete cell culture medium
-
Brightfield microscope with imaging capabilities
Procedure:
-
Prepare serial dilutions of the p21 inhibitor in complete cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Carefully remove 50 µL of medium from each well containing a spheroid and replace it with 50 µL of the corresponding drug dilution or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 96 hours).
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours), capture brightfield images of the spheroids in each well.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Normalize the data to the vehicle control to determine the percentage of growth inhibition.
3. Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Treated tumor spheroids in an opaque-walled 96-well plate
-
CellTiter-Glo® 3D Assay Reagent (Promega)
-
Luminometer
Procedure:
-
After the drug treatment period, equilibrate the 96-well plate containing the spheroids to room temperature for approximately 30 minutes.[7]
-
Thaw the CellTiter-Glo® 3D reagent and allow it to equilibrate to room temperature.[7]
-
Add a volume of CellTiter-Glo® 3D reagent to each well that is equal to the volume of the cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[7][8]
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[7][8]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7][8]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.
4. Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated tumor spheroids in an opaque-walled 96-well plate
-
Caspase-Glo® 3/7 3D Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Follow the drug treatment protocol as described above.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 3D reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well containing 100 µL of medium and spheroids.[9]
-
Mix the contents by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.[9]
-
Measure the luminescence using a plate-reading luminometer.
-
Express the data as fold change in caspase activity relative to the vehicle control.
5. Western Blot Analysis of Protein Expression
Materials:
-
Treated tumor spheroids
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Micro-homogenizer or sonicator
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibodies (e.g., anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group by gentle centrifugation.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in an appropriate volume of lysis buffer. Spheroid dissociation can be aided by mechanical disruption using a micro-homogenizer or sonication on ice.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of the p21 inhibitor.
Table 1: Effect of p21 Inhibitor (UC2288) on Tumor Spheroid Growth
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Spheroid Volume Reduction (%) | Reference |
| MCF-7 | UC2288 | 2 | 96 | Significant decrease | [1] |
| MCF-7 | UC2288 | 10 | 96 | Elevated nuclear p21 | [1] |
Table 2: IC50 Values of p21 Inhibitor (UC2288) in 2D Cell Culture
| Cell Line | IC50 (µM) after 72h | Reference |
| Neuroblastoma Cell Lines | 4.3 - 53.9 | [2] |
Table 3: Expected Outcomes of p21 Inhibition on Protein Expression
| Protein | Expected Change | Rationale |
| p21 | Decrease | Direct target of the inhibitor.[10] |
| Phospho-Rb | Increase | Relief of CDK2 inhibition. |
| Ki67 | Decrease | Indication of reduced cell proliferation.[1] |
| Cleaved Caspase-3 | Increase | Induction of apoptosis. |
| Cleaved PARP | Increase | Marker of apoptosis.[11] |
The use of 3D tumor spheroid models provides a more physiologically relevant system for evaluating the efficacy of anticancer agents like p21 inhibitors. The protocols outlined in these application notes offer a robust framework for investigating the impact of p21 inhibition on spheroid growth, viability, apoptosis, and protein expression. The data generated from these studies can provide valuable insights into the therapeutic potential of targeting the p21 pathway in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.com]
- 5. mpl.mpg.de [mpl.mpg.de]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Combining P21d Hydrochloride with HER2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human epidermal growth factor receptor 2 (HER2) is a well-established therapeutic target in a significant subset of breast cancers. While HER2 inhibitors, such as trastuzumab and lapatinib, have revolutionized the treatment of HER2-positive breast cancer, intrinsic and acquired resistance remains a clinical challenge. This necessitates the exploration of novel combination therapies to enhance treatment efficacy and overcome resistance.
P21d hydrochloride is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). Brk/PTK6 is a non-receptor tyrosine kinase that is frequently overexpressed in breast tumors and has been implicated in promoting cancer cell proliferation, migration, and survival. Notably, Brk/PTK6 is often co-expressed with HER2, and emerging evidence suggests significant crosstalk between their signaling pathways. This interaction provides a strong rationale for the combined inhibition of both HER2 and Brk/PTK6 to achieve synergistic antitumor effects.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the synergistic potential of combining P21d hydrochloride with HER2 inhibitors. Detailed protocols for key in vitro assays are provided to guide researchers in assessing the efficacy of this combination therapy.
Rationale for Combination Therapy: Crosstalk between HER2 and Brk/PTK6 Signaling
Preclinical studies have illuminated a close and cooperative relationship between HER2 and Brk/PTK6 signaling pathways in breast cancer. Brk/PTK6 can act downstream of HER2, contributing to the activation of key oncogenic signaling cascades such as the Ras/MAPK and PI3K/Akt pathways. Furthermore, Brk/PTK6 can enhance HER2-mediated cell proliferation.
Crucially, simultaneous knockdown of both HER2 and Brk/PTK6 has been shown to lead to a more profound inhibition of downstream signaling and a greater reduction in cell proliferation and invasion compared to the inhibition of either target alone, particularly in trastuzumab-resistant cells. This suggests that Brk/PTK6 signaling may serve as a bypass mechanism that contributes to resistance to HER2-targeted therapies. Therefore, the dual blockade of HER2 and Brk/PTK6 with a combination of a HER2 inhibitor and P21d hydrochloride presents a promising strategy to overcome resistance and induce a more potent anti-cancer response.
Caption: HER2 and Brk/PTK6 signaling pathway crosstalk.
Quantitative Data on Synergistic Effects
The synergistic, additive, or antagonistic effect of a two-drug combination can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
While specific data for P21d hydrochloride in combination with HER2 inhibitors is not yet widely published, data from studies combining HER2 inhibitors with other targeted agents, or genetic knockdown of Brk/PTK6, strongly support the potential for synergy. The following tables provide examples of how to present such quantitative data.
Table 1: Example Combination Index (CI) Values for a Brk/PTK6 Inhibitor and a HER2 Inhibitor in HER2+ Breast Cancer Cell Lines
| Cell Line | Drug Combination | ED50 CI | ED75 CI | ED90 CI | Effect |
| SK-BR-3 | P21d HCl + Lapatinib | Data not available | Data not available | Data not available | Predicted Synergy |
| BT-474 | P21d HCl + Lapatinib | Data not available | Data not available | Data not available | Predicted Synergy |
| MDA-MB-361 | P21d HCl + Trastuzumab | Data not available | Data not available | Data not available | Predicted Synergy |
| JIMT-1 (Trastuzumab-resistant) | P21d HCl + Lapatinib | Data not available | Data not available | Data not available | Predicted Synergy |
| ED50, ED75, and ED90 represent the effective doses that inhibit 50%, 75%, and 90% of cell growth, respectively. |
Table 2: IC50 Values (µM) of Single Agents and in Combination
| Cell Line | P21d HCl (IC50) | HER2 Inhibitor (IC50) | Combination (IC50) |
| SK-BR-3 | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| BT-474 | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| MDA-MB-361 | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| JIMT-1 | Determine Experimentally | Determine Experimentally | Determine Experimentally |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the synergistic effects of combining P21d hydrochloride with HER2 inhibitors.
Caption: Experimental workflow for assessing synergy.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
P21d hydrochloride (stock solution in DMSO)
-
HER2 inhibitor (e.g., Lapatinib, Trastuzumab; stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of P21d hydrochloride and the HER2 inhibitor, both alone and in combination at a constant ratio.
-
Remove the medium from the wells and add 100 µL of medium containing the different drug concentrations. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with P21d hydrochloride, the HER2 inhibitor, and the combination for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of key proteins in the HER2 and Brk/PTK6 signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Brk, anti-Brk, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-SNAIL, anti-E-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse treated cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Caption: Western blot analysis workflow.
Conclusion
The combination of P21d hydrochloride and HER2 inhibitors represents a scientifically sound and promising strategy for the treatment of HER2-positive breast cancer, including tumors that have developed resistance to standard therapies. The detailed protocols and methodologies provided in these application notes offer a robust framework for researchers to investigate the synergistic potential of this novel combination therapy. The elucidation of the underlying mechanisms of synergy will be crucial for the future clinical development of this therapeutic approach.
Application Note: High-Throughput Screening Assays for Breast Tumor Kinase (BRK/PTK6) Using P21d Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a majority of breast tumors while having low to undetectable expression in normal mammary tissue.[1][2] BRK is implicated in various oncogenic processes, including cell proliferation, survival, migration, and resistance to therapy.[1][3][4] It acts as a crucial signaling node downstream of growth factor receptors like EGFR and HER2, activating pathways such as the Ras/MAPK and STAT3/5 cascades.[1][4][5] This makes BRK a compelling therapeutic target for cancer treatment.
P21d hydrochloride is a potent and specific small molecule inhibitor of BRK.[6][7] High-throughput screening (HTS) assays are essential for identifying and characterizing such inhibitors. This document provides detailed protocols for both biochemical and cell-based HTS assays to evaluate the activity of P21d hydrochloride and other potential BRK inhibitors.
BRK Inhibitor P21d Hydrochloride: Properties
P21d hydrochloride demonstrates high potency against BRK and its downstream signaling. Its key inhibitory concentrations are summarized below.
| Parameter | Value | Reference |
| Target | BRK/PTK6 | [6] |
| IC₅₀ (BRK) | 30 nM | [6][7] |
| IC₅₀ (p-SAM68) | 52 nM | [6][7] |
| Selectivity | Inhibits Aurora B & Lck at >20 µM | [6] |
| Permeability | High (CACO-2: 314 nm/s) | [6] |
BRK Signaling Pathways
BRK integrates signals from multiple upstream receptors and phosphorylates a range of cytoplasmic and nuclear substrates to drive cancer cell phenotypes.[1] Understanding these pathways is critical for designing relevant screening assays.
Caption: Overview of key BRK/PTK6 signaling pathways in cancer.
Protocol 1: Biochemical High-Throughput Kinase Assay
This protocol describes a homogenous, luminescence-based assay (e.g., ADP-Glo™) to measure the direct inhibition of recombinant BRK kinase activity by compounds like P21d hydrochloride. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[2][8]
Experimental Workflow: Biochemical Assay
Caption: Workflow for a luminescence-based biochemical BRK kinase assay.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| BRK Kinase Assay Kit | BPS Bioscience (#78841) | Contains enzyme, substrate, buffer |
| Recombinant BRK Kinase | BPS Bioscience | Enzyme source |
| PTK Substrate (Poly-Glu,Tyr 4:1) | BPS Bioscience | Substrate for BRK |
| ATP | Included in Kit | Co-factor for kinase reaction |
| 5x Kinase Buffer | Included in Kit | Reaction buffer |
| P21d hydrochloride | MedChemExpress | Test Inhibitor |
| ADP-Glo™ Reagent | Promega | Detection reagent |
| Kinase Detection Reagent | Promega | Detection reagent |
| 384-well low-volume plates | Corning | Assay plate |
| DMSO | Sigma-Aldrich | Solvent for inhibitor |
Detailed Protocol
-
Compound Preparation : Prepare serial dilutions of P21d hydrochloride in 10% DMSO. The final concentration of DMSO in the assay should not exceed 1%.[9] For controls, use 10% DMSO as the vehicle control.
-
Reagent Preparation :
-
Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK Substrate at the desired concentrations as per the kit manufacturer's instructions.[9]
-
-
Assay Plate Setup :
-
Add 1 µL of the serially diluted P21d hydrochloride or vehicle control to the wells of a 384-well plate.
-
Add 1 µL of diluent solution to "Blank" (no enzyme) and "Positive Control" (no inhibitor) wells.
-
-
Enzyme Addition :
-
On ice, dilute the recombinant BRK kinase to the recommended concentration (e.g., 10 ng/µL) in 1x Kinase Buffer.[9]
-
Add 2 µL of diluted BRK kinase to all wells except the "Blank" wells.
-
Add 2 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Kinase Reaction :
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix to all wells.
-
Seal the plate and incubate at 30°C for 45 minutes.[9]
-
-
Signal Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes to stop the kinase reaction and deplete the remaining ATP.[9]
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes to convert ADP to ATP and generate a luminescent signal.[9]
-
-
Data Acquisition : Read the luminescence on a compatible microplate reader.
Data Analysis
The luminescent signal is proportional to the amount of ADP formed and thus to BRK kinase activity. The percentage of inhibition is calculated relative to the positive (100% activity) and blank (0% activity) controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cellular High-Throughput Assay
This protocol describes a method to measure the inhibitory effect of P21d hydrochloride on BRK activity within a cellular context. This is achieved by quantifying the phosphorylation of a known BRK substrate, such as SAM68, in a BRK-overexpressing cell line (e.g., T-47D or MDA-MB-231 breast cancer cells).[1]
Experimental Workflow: Cellular Assay
Caption: Workflow for a cellular BRK target engagement assay.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| BRK-expressing cells | ATCC (e.g., T-47D) | Cellular model |
| Cell Culture Medium | Gibco | Cell growth |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement |
| P21d hydrochloride | MedChemExpress | Test Inhibitor |
| Epidermal Growth Factor (EGF) | R&D Systems | Pathway stimulant |
| Lysis Buffer | Cell Signaling Technology | Protein extraction |
| Phospho-SAM68 Antibody | Abcam | Detection of phosphorylated substrate |
| HTRF or AlphaLISA detection reagents | PerkinElmer, Cisbio | Homogeneous assay detection system |
| 96-well clear bottom plates | Corning | Cell culture and assay plate |
Detailed Protocol
-
Cell Culture :
-
Culture a BRK-positive breast cancer cell line (e.g., T-47D) in the recommended medium supplemented with 10% FBS.
-
Seed cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight to allow for attachment.
-
-
Serum Starvation : The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment :
-
Prepare serial dilutions of P21d hydrochloride in a serum-free medium.
-
Add the diluted inhibitor to the cells and incubate for 2 hours at 37°C. Include vehicle-only wells as a control.
-
-
Cell Stimulation :
-
To activate the BRK pathway, stimulate the cells by adding EGF to a final concentration of 50 ng/mL.[4]
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis :
-
Aspirate the medium and add 50 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 10 minutes with gentle agitation.
-
-
Detection of Phospho-SAM68 :
-
Transfer the cell lysates to a 384-well assay plate.
-
Perform a homogeneous proximity-based assay such as HTRF or AlphaLISA according to the manufacturer's protocol, using antibodies specific for total SAM68 and phospho-SAM68. This typically involves adding a mix of donor and acceptor beads/fluorophores conjugated to the antibodies.
-
Incubate as recommended (e.g., 1 hour to overnight at room temperature).
-
-
Data Acquisition : Read the plate on a suitable HTRF or AlphaLISA-compatible microplate reader.
Data Analysis
The signal ratio (e.g., phospho-substrate/total substrate) is calculated for each well. The percentage of inhibition of SAM68 phosphorylation is determined relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve. This provides a measure of the inhibitor's potency in a physiological context.
References
- 1. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putting the BRK on breast cancer: From molecular target to therapeutics [thno.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for P21d Hydrochloride in BRK-Mediated Cell Migration and Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing P21d hydrochloride, a potent Breast Tumor Kinase (BRK/PTK6) inhibitor, to investigate its role in cell migration and invasion. This document includes detailed experimental protocols, data presentation tables, and signaling pathway diagrams to facilitate your research.
Introduction
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase overexpressed in a majority of breast tumors and implicated in cancer progression.[1] BRK plays a crucial role in promoting cell migration and invasion, key processes in tumor metastasis.[2][3] It exerts its effects through multiple signaling pathways, primarily by phosphorylating substrates such as paxillin and p190RhoGAP.[4][5][6]
P21d hydrochloride is a potent and selective inhibitor of BRK with a reported IC50 of 30 nM. It also effectively inhibits the phosphorylation of the known BRK substrate, SAM68, with an IC50 of 52 nM.[5] These characteristics make P21d hydrochloride a valuable tool for elucidating the specific functions of BRK in cancer cell motility.
Quantitative Data Summary
The following tables summarize the key quantitative data for P21d hydrochloride and its target, BRK.
| Compound | Target | IC50 | Reference |
| P21d hydrochloride | BRK/PTK6 | 30 nM | [5] |
| P21d hydrochloride | p-SAM68 | 52 nM | [5] |
BRK Signaling Pathways in Cell Migration and Invasion
BRK promotes cell migration and invasion through at least two distinct signaling pathways:
-
The Paxillin-Rac1 Pathway: Upon activation, BRK phosphorylates paxillin, a key focal adhesion protein.[4] This phosphorylation creates docking sites for the CrkII adaptor protein, leading to the activation of the small GTPase Rac1.[4] Activated Rac1 then promotes cytoskeletal rearrangements, lamellipodia formation, and ultimately, cell migration.[4]
-
The p190RhoGAP-RhoA Pathway: BRK can also phosphorylate p190RhoGAP-A (p190).[5][6] This phosphorylation enhances the association of p190 with p120RasGAP, leading to the inactivation of RhoA.[5][6] The downregulation of RhoA activity is necessary for efficient membrane ruffling and cell spreading during migration.[4]
Signaling Pathway Diagrams
Experimental Protocols
The following are detailed protocols for wound healing (scratch) and transwell assays to assess the effect of P21d hydrochloride on cell migration and invasion.
Experimental Workflow
Protocol 1: Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, BT-20)
-
Complete culture medium
-
Serum-free culture medium
-
P21d hydrochloride stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., EGF, 10-50 ng/mL)
-
Negative control (e.g., Cytochalasin D)
-
24-well or 12-well culture plates
-
Sterile 200 µL pipette tips or a wound healing assay insert
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.[3]
-
Wound Creation: Once the cells are confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[7] Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with serum-free or low-serum medium containing different concentrations of P21d hydrochloride (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). Include vehicle control, positive control, and negative control wells.
-
Image Acquisition: Immediately after adding the treatments (0 hours), capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the position of each image to ensure the same field is captured at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.[3]
-
Quantification: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at time 0.
Data Analysis:
Plot the percentage of wound closure over time for each treatment condition. Compare the migration rate of P21d hydrochloride-treated cells to the controls using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Transwell Migration and Invasion Assay
This assay measures the chemotactic migration of cells through a porous membrane (migration assay) or through an extracellular matrix (ECM) barrier (invasion assay).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
P21d hydrochloride stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Chemoattractant (e.g., 10% FBS, EGF)
-
Transwell inserts (8 µm pore size is suitable for most cancer cells)
-
24-well companion plates
-
Matrigel or other ECM protein for invasion assay
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top of the transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify.[8] For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to ~80% confluence. Harvest the cells and resuspend them in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.[9]
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.[8]
-
Add the cell suspension containing different concentrations of P21d hydrochloride or controls to the upper chamber of the transwell inserts (typically 100-200 µL).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type's migratory/invasive capacity.
-
Removal of Non-migrated/invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated/invaded cells.[8]
-
Fixation and Staining:
-
Fix the cells that have migrated/invaded to the underside of the membrane with methanol or paraformaldehyde for 10-20 minutes.
-
Stain the cells with 0.1% Crystal Violet for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view.
-
Alternatively, the Crystal Violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
Data Analysis:
Calculate the average number of migrated/invaded cells per field for each treatment condition. Normalize the data to the vehicle control and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the inhibitory effect of P21d hydrochloride.
Conclusion
P21d hydrochloride is a potent tool for investigating the role of BRK in cell migration and invasion. The provided protocols and background information offer a solid foundation for researchers to design and execute experiments aimed at understanding BRK's function in cancer metastasis and for the preclinical evaluation of BRK inhibitors. Due to the limited publicly available data on the use of P21d hydrochloride in cell-based assays, it is crucial to perform careful dose-response optimization to determine the most effective and non-toxic concentrations for your specific experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Brk Activates Rac1 and Promotes Cell Migration and Invasion by Phosphorylating Paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breast tumor kinase phosphorylates p190RhoGAP to regulate rho and ras and promote breast carcinoma growth, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. snapcyte.com [snapcyte.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of BRK Pathway Modulation by P21d Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase implicated in various cellular processes, including proliferation, survival, and migration.[1] Overexpressed in a majority of breast tumors and other cancers, BRK represents a significant target for novel cancer therapies.[2][3] Its signaling cascade involves the phosphorylation of multiple downstream substrates, including STAT3 and paxillin, and crosstalk with growth factor receptor pathways like EGFR and IGF-1R.[4][5] These application notes provide detailed protocols for performing immunohistochemistry (IHC) to evaluate the effects of a hypothetical therapeutic agent, P21d, on key markers within the BRK signaling pathway in tissue samples. The provided methodologies are designed to enable researchers to quantify changes in protein expression and activation, thereby assessing the pharmacodynamic effects of treatment.
The BRK Signaling Pathway
BRK/PTK6 acts as a critical node integrating signals from various upstream receptors, which leads to the modulation of several cancer hallmarks.[6][7] Upon activation, BRK can phosphorylate a range of substrates in both the cytoplasm and nucleus.[1] Key downstream pathways affected by BRK activity include the MAPK and STAT3 signaling cascades, which are crucial for cell proliferation and survival.[4][8] Understanding this pathway is essential for interpreting IHC results following therapeutic intervention.
Caption: BRK pathway showing upstream activators, downstream targets, and the inhibitory action of P21d.
Experimental Workflow for IHC Analysis
A systematic workflow is crucial for obtaining reliable and reproducible IHC results. The process begins with proper tissue collection and preservation, followed by a series of staining steps, and concludes with imaging and quantitative analysis.
Caption: A streamlined workflow for IHC from tissue collection to final data analysis.
Key BRK Pathway Markers for IHC Analysis
To assess the impact of P21d treatment, staining should be performed for BRK itself and for key downstream proteins whose phosphorylation state is dependent on BRK activity.
| Marker | Rationale for Analysis | Cellular Localization |
| Total BRK (PTK6) | To determine if P21d treatment affects the overall expression level of the BRK protein. | Cytoplasmic and/or Nuclear[9] |
| Phospho-STAT3 (p-STAT3) | As a direct substrate of BRK, a decrease in p-STAT3 can indicate successful inhibition of BRK kinase activity.[1] | Cytoplasmic and/or Nuclear |
| Paxillin | A substrate involved in cell migration; changes in its phosphorylation (though challenging to detect by IHC) can reflect altered BRK activity.[5] | Focal Adhesions |
| Ki-67 | A proliferation marker to assess the downstream functional effect of BRK inhibition on cell cycle progression. | Nuclear |
Experimental Protocols
Protocol 1: IHC Staining for Total BRK on Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol outlines the standard procedure for detecting total BRK protein in FFPE tissue sections.
1. Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)[10]
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-BRK/PTK6 antibody
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP Conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 10 minutes each.[11]
-
Immerse slides in 100% ethanol, 2 changes for 5 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.[12]
-
Immerse slides in 80% ethanol for 3 minutes.
-
Rinse gently in running deionized water for 5 minutes.[12]
3. Antigen Retrieval:
-
Immerse slides in Sodium Citrate Buffer (pH 6.0).
-
Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 30 minutes).
-
Rinse slides with wash buffer.
4. Staining Procedure:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Apply blocking buffer and incubate for 1 hour at room temperature in a humidified chamber.
-
Drain the blocking buffer and apply the primary anti-BRK antibody (diluted in antibody diluent) to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides with wash buffer, 3 changes for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply the DAB substrate solution and monitor for color development (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
5. Counterstaining and Mounting:
-
Immerse slides in hematoxylin for 1-3 minutes.
-
Rinse gently with tap water.
-
"Blue" the sections in a gentle stream of tap water or a buffer solution.
-
Dehydrate the sections through graded ethanol (95%, 100%) and clear in xylene.[13]
-
Apply a coverslip using a permanent mounting medium.
Protocol 2: Phospho-Specific IHC for p-STAT3
This protocol is adapted for the detection of phosphorylated proteins, which requires special care to preserve the phosphate groups.
Key Modifications from Protocol 1:
-
Buffers: It is highly recommended to supplement all buffers (wash buffer, antibody diluent) with a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of the target epitope.
-
Antigen Retrieval: While heat-induced epitope retrieval is common, the optimal buffer and temperature may differ. It is crucial to validate the protocol for the specific phospho-antibody being used.
-
Primary Antibody: Use an antibody specifically validated for detecting the phosphorylated form of STAT3 in IHC.
-
Controls: Include a negative control where the primary antibody is omitted and a positive control tissue known to express p-STAT3. A crucial additional control involves treating a tissue section with a phosphatase (e.g., Lambda Phosphatase) before the primary antibody step to confirm the signal's specificity to the phosphorylated form.
Data Presentation and Quantitative Analysis
To objectively assess the effect of P21d, IHC staining should be quantified. The H-Score (Histoscore) is a common method that combines the percentage of positive cells with their staining intensity.
H-Score Calculation: H-Score = Σ (I × Pᵢ) = (1 × % of cells with weak staining) + (2 × % of cells with moderate staining) + (3 × % of cells with strong staining)
The score ranges from 0 to 300. At least three representative high-power fields should be scored per slide, and the average should be used for analysis.
Table 1: Quantitative IHC Analysis of BRK Pathway Markers Post-P21d Treatment
The following table structure should be used to summarize the quantitative data from the IHC experiments.
| Marker | Treatment Group | N (samples) | Mean H-Score ± SD | p-value | Percent Change from Control |
| Total BRK | Vehicle Control | 10 | e.g., 210 ± 25 | - | - |
| P21d (X mg/kg) | 10 | e.g., 205 ± 30 | p > 0.05 | -2.4% | |
| p-STAT3 | Vehicle Control | 10 | e.g., 180 ± 20 | - | - |
| P21d (X mg/kg) | 10 | e.g., 65 ± 15 | p < 0.001 | -63.9% | |
| Ki-67 | Vehicle Control | 10 | e.g., 150 ± 18 | - | - |
| P21d (X mg/kg) | 10 | e.g., 70 ± 12 | p < 0.01 | -53.3% |
(Note: Data shown are for illustrative purposes only and do not represent actual experimental results.)
References
- 1. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Brk protein tyrosine kinase as a therapeutic target in cancer: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BRK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ptglab.com [ptglab.com]
- 10. mit.edu [mit.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. IHC Protocol using Proteinase K based Antigen Retrieval | BIOZOL [biozol.de]
- 13. Immunohistochemistry (IHC) Protocol | Rockland [rockland.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing P21d Hydrochloride Concentration for IC50 Determination
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for optimizing the concentration of P21d hydrochloride in IC50 determination experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is P21d hydrochloride and what is its mechanism of action?
P21d hydrochloride is a small molecule inhibitor. For the purposes of this guide, we will consider it a hypothetical inhibitor of a key signaling pathway involved in cell proliferation, such as a receptor tyrosine kinase (RTK) pathway. Its hydrochloride salt form is intended to improve solubility and stability. The precise mechanism, including its specific molecular target, should be confirmed from the compound's data sheet or relevant publications.
Q2: How should I prepare the stock solution of P21d hydrochloride?
Proper preparation of the stock solution is critical for accurate and reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving both polar and nonpolar compounds for in vitro screening.[1] It is recommended to first consult the manufacturer's data sheet for solubility information.[2] If not available, start with a high-purity grade of DMSO.
-
Stock Concentration: A high-concentration stock (e.g., 10 mM) is typically prepared. This allows for minimal volumes to be added to your cell culture medium, reducing the final solvent concentration.
-
Procedure:
-
Accurately weigh the required amount of P21d hydrochloride powder.
-
Add the calculated volume of DMSO to achieve the desired molar concentration.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.[2]
Q3: What is a suitable starting concentration range for my initial IC50 experiment?
Choosing the right concentration range is crucial to obtaining a complete dose-response curve.
-
Initial Broad Range: If the potency of P21d hydrochloride is unknown, a wide range of concentrations should be tested. A common starting point is a series of 10-fold dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Refined Range: Based on the results of the initial experiment, a narrower range of concentrations can be selected for subsequent, more precise IC50 determination. Typically, a 2-fold or 3-fold serial dilution is used to cover the concentrations that produced a response between 20% and 80% inhibition.[3]
Q4: What is the maximum permissible DMSO concentration in my cell culture?
High concentrations of DMSO can be toxic to cells and interfere with the experimental results.[4]
-
General Guideline: For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5%.[2] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%).
-
Control: It is essential to include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of P21d hydrochloride used.[2]
Section 2: Experimental Protocol for IC50 Determination using an MTT Assay
This protocol provides a general method for determining the IC50 of P21d hydrochloride on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]
Materials:
-
P21d hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[5]
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of P21d hydrochloride in culture medium from your stock solution. (See Table 1 for an example).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of P21d hydrochloride. Include wells for "cells only" (no treatment) and "vehicle control" (DMSO only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). The choice of incubation time can significantly affect the IC50 value.[7]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[6]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the P21d hydrochloride concentration.
-
Use a non-linear regression analysis (four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.[8][9]
-
Data Presentation:
Table 1: Example of Serial Dilution Scheme for P21d Hydrochloride
| Well # | P21d HCl Stock (10 mM) | Culture Medium | Final Concentration |
| 1 | 1 µL | 99 µL | 100 µM |
| 2 | 10 µL of Well 1 | 90 µL | 10 µM |
| 3 | 10 µL of Well 2 | 90 µL | 1 µM |
| 4 | 10 µL of Well 3 | 90 µL | 100 nM |
| 5 | 10 µL of Well 4 | 90 µL | 10 nM |
| 6 | 10 µL of Well 5 | 90 µL | 1 nM |
| 7 | - | 100 µL | Vehicle Control (DMSO) |
| 8 | - | 100 µL | Cells Only (No treatment) |
Section 3: Troubleshooting Guide
Q5: My P21d hydrochloride precipitated when I diluted it in the culture medium. What should I do?
Compound precipitation can lead to inaccurate dosing and erroneous results.[10]
-
Check Solubility: Confirm the solubility of P21d hydrochloride in aqueous solutions. Some compounds have low water solubility.[10]
-
Stepwise Dilution: Perform dilutions in a stepwise manner to avoid rapid changes in solvent concentration.[2]
-
Use a Co-solvent: In some cases, a co-solvent might be necessary, but this should be carefully evaluated for its effects on the cells.[2]
-
Visual Inspection: Always visually inspect your diluted solutions for any signs of precipitation before adding them to the cells.
Q6: I am seeing high variability between my replicate wells. How can I improve this?
High variability can obscure the true biological effect of the compound.
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents.
-
Cell Seeding: Uneven cell distribution in the wells is a common source of variability. Ensure the cell suspension is homogenous before and during seeding. Avoid using the outer wells of the 96-well plate, which are prone to the "edge effect".[11]
-
Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells.
Q7: My cell viability is over 100% at low concentrations of P21d hydrochloride. Is this normal?
This phenomenon, known as hormesis, can sometimes be observed.[4]
-
Possible Causes:
-
The compound may have a slight proliferative effect at very low concentrations.
-
It could be an artifact of the assay. For example, the compound might interfere with the MTT reduction process.
-
Experimental error.
-
-
What to do:
-
Repeat the experiment to confirm the result.[11]
-
Consider using a different type of cell viability assay (e.g., a resazurin-based assay or an ATP-based assay like CellTiter-Glo®) to see if the effect persists.[12][13] Different assays measure different aspects of cell health and can help rule out artifacts.[14]
-
If the effect is reproducible, it may be a real biological phenomenon that warrants further investigation.
-
Q8: My IC50 values are not consistent between experiments. Why is this happening?
IC50 values can be influenced by several experimental parameters.[8][15]
-
Standardize Your Protocol: Ensure that all experimental conditions are kept as consistent as possible between experiments. This includes:
-
Cell passage number and confluency
-
Seeding density
-
Incubation times[7]
-
Reagent concentrations and batches
-
-
Data Analysis: Use the same data analysis method and software for all experiments. Different calculation methods can yield different IC50 values.[8]
-
Substrate Concentration: For enzymatic assays, the concentration of the substrate can significantly impact the measured IC50.[4]
Section 4: Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Hypothetical signaling pathway inhibited by P21d hydrochloride.
Caption: Troubleshooting workflow for common IC50 experiment issues.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
Troubleshooting P21d hydrochloride solubility and stability in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P21d hydrochloride. The following information is designed to address common challenges related to the solubility and stability of this compound in typical cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of P21d hydrochloride?
A1: For initial stock solution preparation, it is recommended to use a non-aqueous solvent such as dimethyl sulfoxide (DMSO).[1][2] Once dissolved in DMSO, the stock solution can be aliquoted and stored at -20°C or -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles.
Q2: I observed precipitation when diluting my P21d hydrochloride stock solution in culture media. What should I do?
A2: Precipitation upon dilution into aqueous culture media is a common issue for hydrophobic compounds.[1] To mitigate this, consider the following:
-
Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution. This gradual change in solvent environment can help maintain solubility.[2]
-
Warm the Media: Gently warming the culture media to 37°C before adding the compound can sometimes improve solubility. However, be cautious of temperature-sensitive components in your media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]
Q3: How can I assess the stability of P21d hydrochloride in my specific culture medium over the course of my experiment?
A3: To determine the stability of P21d hydrochloride, you can perform a time-course experiment. Prepare your complete culture medium containing the compound at the desired final concentration. At various time points (e.g., 0, 2, 8, 24, 48 hours) under your experimental conditions (e.g., 37°C, 5% CO2), take an aliquot of the medium. Analyze the concentration of the active compound using methods like High-Performance Liquid Chromatography (HPLC).[3] This will help you understand the degradation kinetics of the compound in your experimental setup.
Q4: Can the pH of the culture medium affect the solubility and stability of P21d hydrochloride?
A4: Yes, the pH of the culture medium can significantly influence the solubility and stability of compounds, especially hydrochloride salts.[1] While most culture media are buffered to a physiological pH (around 7.4), shifts in pH due to cellular metabolism can occur. It is advisable to monitor the pH of your culture and consider using HEPES-buffered media for more stringent pH control if you suspect pH-related instability.
Troubleshooting Guide
Issue 1: Poor Solubility of P21d Hydrochloride in Aqueous Solutions
Symptoms:
-
Visible precipitate in the stock solution or final culture medium.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO.[2] For cellular assays, ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.5%).[2] |
| Precipitation upon dilution. | Use a stepwise dilution method.[2] Pre-warm the culture medium to 37°C before adding the compound. |
| Salt form issues. | While P21d is a hydrochloride salt to enhance solubility[4], interactions with components in the culture medium can sometimes lead to precipitation. Consider a brief sonication of the diluted solution to aid dispersion.[1] |
Issue 2: Suspected Degradation of P21d Hydrochloride in Culture Media
Symptoms:
-
Loss of biological activity over time.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Hydrolysis. | As a hydrochloride salt, P21d may be susceptible to hydrolysis, which can be influenced by pH and temperature.[5][6] Minimize the time the compound is in aqueous solution before being added to cells. |
| Oxidation. | Some compounds are sensitive to oxidation. If suspected, prepare fresh solutions for each experiment and consider the use of media with antioxidants if compatible with your experimental design. |
| Adsorption to plasticware. | Hydrophobic compounds can adsorb to plastic surfaces of culture plates and tubes, reducing the effective concentration.[3] Using low-adhesion plasticware can sometimes mitigate this issue. |
Experimental Protocols
Protocol 1: Preparation of P21d Hydrochloride Stock Solution
-
Weigh the desired amount of P21d hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protective tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessing Solubility in Culture Media
-
Prepare a dilution of P21d hydrochloride in your specific cell culture medium (e.g., DMEM/F-12) to the highest concentration you intend to use.
-
Incubate the solution under your standard culture conditions (37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2 hours).[3]
-
After incubation, transfer the solution to a centrifuge tube and spin at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet any precipitate.[3]
-
Carefully collect a sample from the supernatant.
-
Analyze the concentration of P21d hydrochloride in the supernatant using a suitable analytical method (e.g., HPLC-UV) and compare it to a freshly prepared standard of the same theoretical concentration. A significant decrease in concentration indicates poor solubility.
Visualizations
Caption: Experimental workflow for cell-based assays using P21d hydrochloride.
Caption: Troubleshooting logic for P21d hydrochloride precipitation and activity issues.
Caption: Hypothetical signaling pathway modulated by P21d hydrochloride.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming off-target effects of BRK inhibitor P21d hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel Breast Tumor Kinase (BRK/PTK6) inhibitor, P21d hydrochloride. Our goal is to help you overcome common experimental challenges, particularly those related to potential off-target effects, and to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P21d hydrochloride?
A1: P21d hydrochloride is a small molecule inhibitor that targets the ATP-binding site of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). By occupying this site, it prevents the transfer of phosphate from ATP to BRK's substrate proteins, thereby blocking downstream signaling pathways that contribute to cell proliferation, migration, and survival.[1]
Q2: How should I properly store and handle P21d hydrochloride?
A2: P21d hydrochloride should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the known downstream signaling pathways affected by BRK inhibition?
A3: BRK is known to phosphorylate and regulate a variety of substrates, influencing several key signaling pathways. These include the activation of STAT3 and STAT5 transcription factors, modulation of RNA-binding proteins like Sam68, and interaction with pathways downstream of ErbB receptors.[2] Inhibition of BRK with P21d hydrochloride is expected to attenuate these signaling events.
Q4: What is a "kinase selectivity profile" and why is it important?
A4: A kinase selectivity profile is a dataset that shows the inhibitory activity of a compound against a panel of different kinases.[3][4] It is crucial because most kinase inhibitors are not entirely specific and can bind to unintended "off-target" kinases, which can lead to unexpected biological effects or toxicity.[5][6] Understanding the selectivity profile of P21d hydrochloride helps in interpreting experimental results and anticipating potential side effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with P21d hydrochloride.
Problem 1: The inhibitor shows no or low efficacy in my cellular assay.
-
Potential Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of P21d hydrochloride for your specific cell line and assay. The effective concentration can vary significantly between different cell types.
-
-
Potential Cause 2: Poor Cell Permeability.
-
Solution: While P21d hydrochloride is designed for cell permeability, different cell lines can have varying uptake efficiencies. Consider increasing the incubation time or using a different vehicle for solubilization, though DMSO is standard.
-
-
Potential Cause 3: The BRK pathway is not critical in your cell model.
-
Solution: Confirm that BRK is expressed and active in your chosen cell line. You can do this via Western blot or qPCR. If BRK expression is low, the inhibitor will likely have a minimal effect.[5]
-
-
Potential Cause 4: Incorrect Assay Conditions.
Problem 2: I'm observing significant cytotoxicity at concentrations where I don't expect to see an effect.
-
Potential Cause 1: Off-Target Kinase Inhibition.
-
Solution: High concentrations of the inhibitor can lead to the inhibition of other essential kinases, causing toxicity.[5][6] Refer to the kinase selectivity profile of P21d hydrochloride (see example data in Table 1) to identify potential off-targets. Consider using a lower concentration of the inhibitor or comparing its effects with another BRK inhibitor that has a different selectivity profile.[8]
-
-
Potential Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level, typically below 0.5%. Run a vehicle-only control to assess the effect of the solvent on cell viability.
-
-
Potential Cause 3: Cell Line Sensitivity.
-
Solution: Some cell lines are inherently more sensitive to chemical treatments. Perform a cell viability assay, such as the MTT assay (see protocol below), to establish the cytotoxic profile of P21d hydrochloride in your specific cell line.
-
Problem 3: The observed phenotype does not match the expected effects of BRK inhibition.
-
Potential Cause 1: Activation of Compensatory Signaling Pathways.
-
Solution: Inhibition of one kinase can sometimes lead to the upregulation of parallel or feedback signaling pathways.[6] This is a known phenomenon in targeted therapy. To investigate this, you can use phosphoproteomics or Western blotting to probe for the activation of other related kinases or signaling nodes.
-
-
Potential Cause 2: Off-Target Effects Dominating the Phenotype.
-
Solution: The observed phenotype might be a result of inhibiting an unintended kinase. To confirm that the effect is due to BRK inhibition, you can use a rescue experiment. For example, transfecting cells with a drug-resistant mutant of BRK should reverse the inhibitor's effects if they are on-target. Another approach is to use RNAi to knock down BRK and see if it phenocopies the effect of the inhibitor.
-
Data Presentation
Table 1: Exemplary Kinase Selectivity Profile for a Novel Kinase Inhibitor
This table provides an example of what a kinase selectivity profile might look like, with IC50 values indicating the concentration of the inhibitor required to inhibit 50% of the kinase's activity. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| BRK (PTK6) | 15 | Tyrosine Kinase | On-target |
| SRC | 250 | Tyrosine Kinase | Structurally related off-target |
| ABL1 | 800 | Tyrosine Kinase | Moderate off-target activity |
| EGFR | >10,000 | Tyrosine Kinase | Low to no activity |
| CDK2 | >10,000 | Serine/Threonine Kinase | High selectivity against other kinase families |
| p38α (MAPK14) | 5,000 | Serine/Threonine Kinase | Low off-target activity |
Note: This data is for illustrative purposes only and does not represent the actual selectivity profile of P21d hydrochloride.
Mandatory Visualizations
Caption: Simplified BRK signaling pathway and the inhibitory action of P21d hydrochloride.
Caption: Experimental workflow for troubleshooting unexpected results with P21d hydrochloride.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing degradation of P21d hydrochloride in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of P21d hydrochloride in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for P21d hydrochloride powder?
For long-term storage, P21d hydrochloride powder should be stored at -20°C.[1] The powder form is generally stable for up to three years when stored correctly. For short-term storage, 4°C is acceptable for up to two years.[1]
Q2: How should I prepare stock solutions of P21d hydrochloride?
P21d hydrochloride is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2][3] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.[4] Store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: What are the potential degradation pathways for P21d hydrochloride?
While specific degradation pathways for P21d hydrochloride have not been extensively published, compounds with similar heterocyclic amine structures can be susceptible to:
-
Hydrolysis: The amide and ether linkages in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The nitrogen-containing heterocyclic rings may be prone to oxidation, especially in the presence of reactive oxygen species.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in complex organic molecules. It is advisable to protect solutions from light.
Q4: Is P21d hydrochloride stable in aqueous solutions and cell culture media?
The stability of P21d hydrochloride in aqueous solutions, including buffers and cell culture media, can be influenced by pH, temperature, and the presence of other components. As a hydrochloride salt, its dissolution in neutral or basic aqueous solutions will result in the free base, which may have different solubility and stability characteristics. It is crucial to experimentally verify its stability in your specific experimental medium.
Q5: How can I check for degradation of my P21d hydrochloride solution?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for quantification of its purity over time.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Degradation of P21d hydrochloride in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh dilutions of P21d hydrochloride from a frozen stock solution immediately before each experiment.
-
Minimize incubation time in media: If possible, reduce the pre-incubation time of the compound in the culture medium before adding it to the cells.
-
Conduct a stability test: Perform a stability study of P21d hydrochloride in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2). Analyze samples at different time points (e.g., 0, 2, 6, 12, 24 hours) by HPLC or LC-MS to determine the rate of degradation.
-
Adjust experimental protocol: If significant degradation is observed, consider adjusting the experimental protocol, such as refreshing the medium with the compound at regular intervals during long-term assays.
-
Problem: Precipitation observed when diluting the DMSO stock solution in aqueous buffer or media.
-
Possible Cause: The free base form of P21d hydrochloride may have lower solubility in aqueous solutions compared to the hydrochloride salt in DMSO.
-
Troubleshooting Steps:
-
Stepwise dilution: Dilute the DMSO stock solution in a stepwise manner with the aqueous buffer or medium to avoid rapid changes in solvent composition.
-
Use a co-solvent: In some cases, using a small percentage of a co-solvent like polyethylene glycol (PEG) or ethanol in the final solution can help maintain solubility. However, ensure the co-solvent is compatible with your experimental system.
-
Check the pH of the final solution: The pH of the final solution can affect the solubility of the compound. Ensure the final pH is within a range where the compound is known to be soluble and stable.
-
Quantitative Data Summary
| Condition | Solvent/Medium | Temperature | Duration | Expected Stability (Remaining Parent Compound) |
| Storage | Solid (Powder) | -20°C | 3 years | >98% |
| DMSO Stock (10 mM) | -80°C | 6 months | >99% | |
| DMSO Stock (10 mM) | -20°C | 1 month | >99% | |
| Experimental | PBS (pH 7.4) | 37°C | 24 hours | 85-95% (Hypothetical) |
| Cell Culture Medium + 10% FBS | 37°C | 24 hours | 80-90% (Hypothetical) | |
| Acidic Buffer (pH 4.0) | 37°C | 24 hours | 70-85% (Hypothetical) | |
| Basic Buffer (pH 9.0) | 37°C | 24 hours | 60-80% (Hypothetical) |
Experimental Protocols
Protocol 1: General Stability Assessment of P21d Hydrochloride in Aqueous Solution
-
Materials:
-
P21d hydrochloride
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system
-
Incubator or water bath
-
-
Methodology:
-
Prepare a 10 mM stock solution of P21d hydrochloride in DMSO.
-
Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial peak area of P21d hydrochloride.
-
Incubate the remaining solution at 37°C.
-
Take aliquots at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Analyze each aliquot by HPLC or LC-MS.
-
Calculate the percentage of P21d hydrochloride remaining at each time point relative to the initial concentration at t=0.
-
Visualizations
Caption: Hypothetical degradation pathways for P21d hydrochloride.
Caption: Experimental workflow for assessing P21d hydrochloride stability.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmaceutical development of a lyophilised dosage form for the investigational anticancer agent Imexon using dimethyl sulfoxide as solubilising and stabilising agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: P21d Hydrochloride and Related Small Molecule Inhibitors
This technical support center provides guidance on minimizing the toxicity of P21d hydrochloride and other small molecule inhibitors in long-term cell culture experiments. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after treatment with P21d hydrochloride, even at low concentrations. What could be the cause?
A1: Several factors could contribute to excessive cell death:
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Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations and with prolonged exposure.[1] It is crucial to test the toxicity of the vehicle control (solvent alone) at the same concentration used for the drug treatment.
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Compound Instability: The small molecule may be unstable in your culture medium, degrading into toxic byproducts. Ensure proper storage and handling of the compound to maintain its integrity.[1]
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Off-Target Effects: The compound may have off-target effects that induce cytotoxicity. This is a common characteristic of many small molecule inhibitors.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The concentration you are using might be too high for your specific cell type.
Q2: How can I determine the optimal, non-toxic concentration of P21d hydrochloride for my long-term experiments?
A2: The best approach is to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) and the concentration that causes 50% cytotoxicity (CT50).[2][3] This will help you identify a concentration range that is effective for your target without causing excessive cell death. A 72-hour incubation period is often recommended to maximize the detection of potential cytotoxic effects.[4]
Q3: What are the best practices for preparing and storing P21d hydrochloride solutions?
A3: To ensure reproducibility and minimize degradation, follow these best practices:
-
Vendor Information: Always refer to the manufacturer's instructions for recommended solvents and storage conditions.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
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Labeling: Clearly label all solutions with the chemical name, concentration, solvent, and preparation date.[1]
Q4: Can I reduce the frequency of P21d hydrochloride treatment to minimize toxicity?
A4: Reducing the frequency of treatment can be a valid strategy. However, the stability of the compound in your culture medium and its mechanism of action will determine if this is feasible. If the compound is stable and has a long-lasting effect, reducing the frequency of administration may be possible. You may need to perform pilot experiments to determine the optimal treatment schedule.
Q5: Are there any supplements I can add to my culture medium to reduce the toxicity of P21d hydrochloride?
A5: While there are no universal "anti-toxicity" supplements, ensuring your cells are in optimal health can improve their resilience. This includes using high-quality, fresh culture medium, maintaining a proper pH and temperature, and avoiding over-confluency. In some specific cases, antioxidants like N-acetylcysteine (NAC) and glutathione have been shown to attenuate cell death induced by certain compounds.[5] However, their effectiveness would be compound-specific.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | Solvent toxicity | Test the toxicity of the vehicle (e.g., DMSO) alone at the same final concentration. Aim for a final DMSO concentration of 0.1% or less.[4] |
| Cell line is highly sensitive | Perform a dose-response curve to determine the CT50 and select a concentration well below this value for long-term studies. | |
| Compound instability | Prepare fresh working solutions for each experiment and store stock solutions properly in aliquots at low temperatures. | |
| Inconsistent results between experiments | Inaccurate compound concentration | Vortex or mix reagents thoroughly before use.[1] Ensure accurate pipetting and dilution. |
| Variability in cell health or density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. | |
| Lot-to-lot variability of the compound | Record the lot number of the compound used in your lab notebook for each experiment.[1] | |
| Loss of compound efficacy over time | Compound degradation in media | Replenish the media with fresh compound at regular intervals. The frequency will depend on the stability of the compound. |
| Development of drug resistance | This is a possibility in long-term cultures. Monitor key markers of drug efficacy over time. |
Experimental Protocols
Protocol: Determining the Cytotoxicity Profile of P21d Hydrochloride
This protocol outlines a method to determine the cytotoxic effects of a small molecule inhibitor on a chosen cell line using a cell viability assay.
1. Materials:
- P21d hydrochloride
- Appropriate solvent (e.g., sterile DMSO)
- Cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo)
- Plate reader
2. Procedure:
- Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare a 1000x stock solution of P21d hydrochloride in the chosen solvent. Create a series of 2x working solutions by serially diluting the stock in complete culture medium.
- Treatment: Remove the old medium from the cells and add the 2x working solutions to the wells. Include wells with vehicle control (medium with solvent only) and untreated controls (medium only). A typical final concentration range to test for an initial screen is 10 µM.[4]
- Incubation: Incubate the plate for a period relevant to your long-term experiments (e.g., 72 hours).[4]
- Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the untreated control wells and plot the cell viability against the compound concentration to determine the CT50 value.
Quantitative Data Summary
The following table presents example data from a cytotoxicity assay for a hypothetical small molecule inhibitor.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Untreated) | 100 ± 4.5 |
| 0 (Vehicle Control) | 98 ± 5.1 |
| 0.1 | 95 ± 6.2 |
| 1 | 88 ± 7.3 |
| 5 | 65 ± 8.1 |
| 10 | 48 ± 6.8 |
| 25 | 22 ± 5.4 |
| 50 | 5 ± 2.1 |
Visualizations
Signaling Pathway Diagram
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cytotoxicity of drugs and diverse chemical agents to cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of mercurial preservatives in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 5. Prostaglandin D2 toxicity in primary neurons is mediated through its bioactive cyclopentenone metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing Western Blot Data for Drug-Treated Samples
A Note on P21d Hydrochloride: As of our latest update, there is no publicly available scientific literature detailing the specific mechanism of action or cellular effects of P21d hydrochloride. The guidance provided in this technical support center is based on best practices for normalizing western blot data for samples treated with small molecule inhibitors in general. Researchers using P21d hydrochloride should first perform validation experiments to understand its specific effects on cellular proteins, including housekeeping proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the normalization of western blot data from samples treated with small molecule inhibitors like P21d hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Housekeeping Protein (HKP) Levels | The drug treatment (e.g., P21d hydrochloride) may be altering the expression of the chosen HKP (e.g., GAPDH, β-actin, Tubulin).[1][2][3] | Validate your HKP: Run a preliminary western blot with a dilution series of your control and treated lysates to ensure the HKP expression is not affected by the treatment.[1][2] Switch to Total Protein Normalization (TPN): TPN is independent of single protein expression and is considered a more reliable method for drug-treated samples.[4][5][6] Test alternative HKPs: If TPN is not feasible, test a panel of HKPs to find one that remains stable under your experimental conditions. |
| High Background Noise | - Improper blocking (inadequate time or wrong blocking agent).[7] - Antibody concentration is too high (primary or secondary).[8] - Insufficient washing.[7] - Contaminated buffers or equipment. | - Optimize blocking: Increase blocking time and/or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[7] - Titrate antibodies: Perform a dilution series to find the optimal antibody concentration that gives a strong signal with low background.[8] - Increase wash steps: Increase the number and duration of washes between antibody incubations.[7] - Use fresh, clean reagents and equipment. |
| Weak or No Signal | - Low protein concentration in the sample.[9] - Inefficient protein transfer from gel to membrane. - Low antibody concentration (primary or secondary).[8] - Inactive antibodies or detection reagents. - Over-stripping of the membrane if re-probing. | - Increase protein load: Load a higher concentration of protein per well.[9] - Verify transfer efficiency: Stain the membrane with Ponceau S after transfer to visualize total protein.[7] - Optimize antibody concentrations and incubation times: Increase antibody concentration or incubate overnight at 4°C.[8] - Use fresh antibodies and detection reagents. - Avoid excessive stripping: If possible, use a multiplex fluorescence-based detection method to probe for multiple proteins simultaneously. |
| Saturated Bands | - Too much protein loaded on the gel.[10] - High antibody concentration. - Overexposure during imaging. | - Reduce protein load: Perform a protein concentration assay and load less protein.[10] - Decrease antibody concentration. - Reduce exposure time: Use a digital imager to capture a non-saturated signal within the linear range. |
| "Smiling" or Distorted Bands | - Uneven heat distribution during electrophoresis. - Gel polymerization issues. | - Run the gel at a lower voltage or in a cold room. - Ensure even and complete gel polymerization. [7] |
Frequently Asked Questions (FAQs)
Q1: Why is my housekeeping protein showing different levels after P21d hydrochloride treatment?
It is a common misconception that housekeeping proteins (HKPs) like GAPDH, β-actin, and tubulin are always stably expressed.[1][3] Drug treatments can alter cellular processes, including the expression of these proteins.[1][2] Therefore, it is crucial to validate your chosen HKP under your specific experimental conditions. If you observe changes in your HKP, it is not a suitable loading control for your experiment.
Q2: What is Total Protein Normalization (TPN) and why is it recommended for drug-treated samples?
Total Protein Normalization (TPN) is a method where the signal of the target protein is normalized to the total amount of protein in that lane.[4][5] This is often done by staining the membrane with a total protein stain like Ponceau S or using stain-free gel technology.[11] TPN is recommended for drug-treated samples because it is not dependent on the expression of a single protein, which might be affected by the drug.[6] It provides a more accurate representation of protein loading across all lanes.
Q3: How can I be sure that the changes I see in my protein of interest are due to the P21d hydrochloride treatment and not due to errors in my western blot technique?
Proper normalization is key to ensuring that observed changes are biological and not technical.[10] By normalizing your target protein to a stable internal control (either a validated HKP or total protein), you can correct for variations in sample preparation, loading, and transfer.[10] Additionally, including appropriate controls, such as vehicle-treated and untreated samples, is essential for attributing the observed effects to the drug treatment.
Q4: Can I strip and re-probe my membrane when working with drug-treated samples?
While stripping and re-probing can be done, it carries the risk of incomplete stripping of previous antibodies or loss of protein from the membrane, which can affect the accuracy of subsequent normalizations.[10] If possible, consider using multiplex fluorescent western blotting, which allows for the simultaneous detection of your target protein and a loading control without the need for stripping.
Q5: What is the linear range of detection and why is it important for normalization?
The linear range is the range of protein concentration where the signal intensity is directly proportional to the amount of protein.[12] For accurate normalization, both the target protein and the loading control signal must fall within this linear range.[12] Saturated signals are outside the linear range and cannot be reliably used for quantification.[12] It is important to determine the linear range for your specific antibodies and imaging system by running a dilution series of your protein lysate.
Experimental Protocols
General Protocol for Western Blotting of P21d Hydrochloride-Treated Cells
-
Cell Lysis:
-
After treatment with P21d hydrochloride and appropriate controls (e.g., vehicle-treated, untreated), wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with distilled water.
-
-
Total Protein Staining (for TPN):
-
If using TPN, stain the membrane with Ponceau S solution for 5-10 minutes.
-
Image the membrane to capture the total protein pattern in each lane.
-
Destain with TBST until the red stain is no longer visible.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against your protein of interest at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film. Ensure the signal is not saturated.
-
-
Data Analysis and Normalization:
-
Quantify the band intensities using densitometry software.
-
For TPN: Normalize the intensity of the target protein band to the intensity of the corresponding lane from the Ponceau S stain.
-
For HKP Normalization: Strip the membrane (if necessary) and re-probe for a validated HKP. Normalize the target protein band intensity to the HKP band intensity.
-
Visualizations
Caption: A general workflow for a western blot experiment.
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: A decision tree for selecting a western blot normalization method.
References
- 1. licorbio.com [licorbio.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. licorbio.com [licorbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of P21d hydrochloride for in vivo studies
Technical Support Center: P21d Hydrochloride In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the bioavailability of P21d hydrochloride, a promising kinase inhibitor, for in vivo studies. This document addresses common challenges related to its low aqueous solubility and provides practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of P21d hydrochloride?
A1: P21d hydrochloride is a synthetic, small molecule kinase inhibitor. Its hydrochloride salt form is crystalline with a high melting point. It is a weakly basic and highly lipophilic compound, categorized as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1] These properties present challenges for achieving adequate oral bioavailability.[2][3]
Q2: Why is the in vivo bioavailability of P21d hydrochloride typically low after oral administration?
A2: The low oral bioavailability of P21d hydrochloride is primarily due to its poor aqueous solubility, which limits its dissolution rate in the gastrointestinal (GI) tract.[4] For a drug to be absorbed, it must first be in a dissolved state. The low solubility can lead to incomplete dissolution, variable plasma concentrations, and significant food effects.[1][2]
Q3: What are the initial steps to improve the solubility of P21d hydrochloride for early-stage in vivo studies?
A3: For initial studies, the focus should be on simple formulation strategies. This includes screening various pharmaceutically acceptable solvents and co-solvents.[5] Adjusting the pH of the vehicle can also be effective for weakly basic compounds like P21d.[5] Creating a simple suspension with a wetting agent is another common starting point.
Q4: What advanced formulation strategies can enhance the oral bioavailability of P21d hydrochloride?
A4: For more advanced development, several strategies can significantly improve bioavailability:
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can enhance the dissolution rate.[5][6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing P21d in a polymer matrix in an amorphous state can improve its solubility and dissolution.[6][8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[5][6][10]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| P21d hydrochloride does not dissolve in the selected vehicle. | The vehicle lacks sufficient solubilizing capacity for the required concentration. The pH of the vehicle is not optimal for this weakly basic compound. | 1. Review the solubility data in the table below and select a more appropriate vehicle or co-solvent system. 2. Attempt pH modification. Since P21d is a weak base, lowering the pH of the vehicle with a pharmaceutically acceptable acid may increase solubility.[5] 3. If a solution is not feasible, prepare a homogenous suspension using a suitable wetting agent (e.g., Tween 80) and viscosity-enhancing agent (e.g., methylcellulose) to ensure uniform dosing. |
| High variability in plasma concentrations between study animals. | Inconsistent dissolution of the drug in the GI tract. The formulation is not stable and the drug is precipitating upon administration. Food effects are influencing absorption. | 1. Improve the formulation to ensure more consistent dissolution. Consider particle size reduction to create a nanosuspension.[7] 2. Evaluate the use of a lipid-based formulation like SEDDS, which can reduce variability.[6] 3. Ensure that the study protocol clearly defines the feeding state of the animals (e.g., fasted or fed) to minimize food-related variability.[1] |
| No or very low plasma exposure after oral dosing. | The solubility of the drug in the GI fluid is too low for absorption. The drug is degrading in the stomach. The compound is subject to high first-pass metabolism.[4][11] | 1. Employ an enabling formulation strategy such as an amorphous solid dispersion or a lipid-based system to significantly enhance solubility and dissolution.[9][12] 2. Consider if the hydrochloride salt form is optimal. In some cases, a different salt or a free base formulation might perform better. 3. If first-pass metabolism is suspected, lipid-based formulations may help promote lymphatic absorption, partially bypassing the liver.[5] |
Data Presentation
Table 1: Solubility of P21d Hydrochloride in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble. |
| 0.1 N HCl | 0.5 | Slight increase in solubility at low pH. |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 | Insoluble at neutral pH. |
| 5% Dextrose in Water (D5W) | < 0.01 | Not a suitable vehicle for solubilization. |
| 20% Solutol HS 15 in water | 2.5 | Surfactant-based vehicle shows improved solubility. |
| 30% PEG 400 in water | 1.2 | Co-solvent system provides moderate improvement. |
| Capryol™ 90 | 5.8 | Lipid-based excipient with good solubilizing capacity. |
| 10% Tween 80 in water | 1.8 | Surfactant solution. |
Table 2: Comparative Pharmacokinetic Parameters of P21d Hydrochloride Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% MC) | 85 ± 25 | 4.0 | 450 ± 150 | 100 (Reference) |
| Nanosuspension (200 nm) | 250 ± 60 | 2.0 | 1800 ± 400 | 400 |
| Lipid-Based Formulation (SEDDS) | 480 ± 90 | 1.5 | 3150 ± 650 | 700 |
Experimental Protocols
Protocol 1: Preparation of a P21d Hydrochloride Nanosuspension
-
Objective: To prepare a stable nanosuspension of P21d hydrochloride to improve dissolution rate and bioavailability.
-
Materials:
-
P21d hydrochloride
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Wet milling equipment (e.g., bead mill)
-
Zirconium oxide beads (0.5 mm)
-
-
Methodology:
-
Prepare a pre-suspension by dispersing 10 mg of P21d hydrochloride in 1 mL of the stabilizer solution.
-
Add the pre-suspension to the milling chamber containing zirconium oxide beads.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 2-4 hours at a controlled temperature (4-8°C) to prevent degradation.
-
Periodically sample the suspension to measure particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., < 250 nm) is achieved with a narrow polydispersity index (PDI < 0.3).
-
Separate the nanosuspension from the milling beads.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine and compare the pharmacokinetic profiles of different P21d hydrochloride formulations after oral administration.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test formulations (e.g., aqueous suspension, nanosuspension, SEDDS)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Methodology:
-
Fast the animals overnight (with free access to water) prior to dosing.
-
Divide the animals into groups (n=5 per group), with each group receiving a different formulation.
-
Administer the formulations via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of P21d in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Hypothetical signaling pathway showing P21d hydrochloride inhibiting a target kinase.
Caption: Workflow for selecting a suitable formulation for in vivo studies.
Caption: Decision tree for troubleshooting low bioavailability of P21d hydrochloride.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Validation & Comparative
Comparing P21d hydrochloride efficacy with other BRK inhibitors like Tilfrinib
For Researchers, Scientists, and Drug Development Professionals
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), has emerged as a significant therapeutic target in oncology. Its overexpression is implicated in the progression of various cancers, including breast, prostate, and ovarian cancers. This guide provides a detailed comparison of two prominent BRK inhibitors, P21d hydrochloride and Tilfrinib, to aid researchers in selecting the appropriate tool for their studies. The information presented is based on available preclinical data.
Biochemical Potency and Selectivity
A primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against its target. Based on available data, Tilfrinib demonstrates significantly higher potency against BRK in biochemical assays compared to P21d hydrochloride.
| Compound | Target | IC50 (nM) | Source |
| P21d hydrochloride | BRK/PTK6 | 30[1][2] | Zeng et al., 2011 |
| p-SAM68 | 52[1][2] | Zeng et al., 2011 | |
| Aurora B | >20,000[1][3] | Zeng et al., 2011 | |
| Lck | >20,000[1][3] | Zeng et al., 2011 | |
| Tilfrinib | BRK/PTK6 | 3.15[2][4] | Mahmoud et al., 2014 |
Note: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
P21d hydrochloride also demonstrates inhibitory activity against p-SAM68, a known BRK substrate.[1][2] Importantly, it shows high selectivity, with IC50 values greater than 20 µM for other kinases like Aurora B and Lck, suggesting minimal off-target effects on these specific kinases.[1][3] Tilfrinib is also reported to be a selective BRK inhibitor.
Anti-proliferative Activity in Cancer Cell Lines
The ability of an inhibitor to suppress cancer cell growth is a critical indicator of its potential therapeutic value. Tilfrinib has demonstrated potent anti-proliferative activity against various breast cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Source |
| Tilfrinib | MCF7 (Breast Cancer) | 0.99[4] | Mahmoud et al., 2014 |
| HS-578/T (Breast Cancer) | 1.02[4] | Mahmoud et al., 2014 | |
| BT-549 (Breast Cancer) | 1.58[4] | Mahmoud et al., 2014 |
In Vivo Pharmacokinetics
Pharmacokinetic properties are crucial for an inhibitor's in vivo efficacy. P21d hydrochloride has been evaluated in a rat model, demonstrating good permeability and a favorable pharmacokinetic profile.
| Compound | Parameter | Value | Species | Dosing | Source |
| P21d hydrochloride | Permeability (CACO-2) | 314 nm/s[1][3] | - | - | Zeng et al., 2011 |
| AUC (0-6h) | 31.1 µM·h[1][3] | Rat | 10 mg/kg, p.o. | Zeng et al., 2011 | |
| C (6h) | 3.5 µM[1][3] | Rat | 10 mg/kg, p.o. | Zeng et al., 2011 |
AUC: Area under the curve; C(6h): Concentration at 6 hours; p.o.: oral administration. Comparable in vivo pharmacokinetic data for Tilfrinib is not available in the reviewed literature.
BRK Signaling Pathway
BRK is a non-receptor tyrosine kinase that, upon activation by upstream signals such as growth factors (e.g., EGF), phosphorylates a cascade of downstream substrates. This signaling network plays a crucial role in promoting cell proliferation, survival, migration, and invasion. Both P21d hydrochloride and Tilfrinib exert their effects by inhibiting the catalytic activity of BRK, thereby blocking these downstream pathways.
Caption: Simplified BRK signaling pathway and points of inhibition.
Experimental Methodologies
The following sections outline generalized protocols for key assays used to evaluate BRK inhibitors. Specific details may vary between studies.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of BRK.
Caption: General workflow for an in vitro BRK kinase inhibition assay.
Protocol:
-
Recombinant BRK enzyme is incubated with varying concentrations of the test inhibitor (P21d hydrochloride or Tilfrinib).
-
A peptide substrate and radiolabeled ATP ([γ-³²P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, typically by adding a solution like phosphoric acid.
-
The phosphorylated substrate is separated from the unreacted ATP, often using phosphocellulose paper.
-
The amount of incorporated radioactivity in the substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTT/SRB)
This assay determines the effect of the inhibitors on the growth of cancer cell lines.
Protocol:
-
Cancer cells (e.g., MCF7, HS-578/T, BT-549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of P21d hydrochloride or Tilfrinib for a specified duration (e.g., 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) is added to the wells.
-
Living cells metabolize MTT into a colored formazan product, or SRB binds to cellular proteins.
-
The resulting colorimetric signal is measured using a microplate reader.
-
The GI50 value is determined by analyzing the dose-response curve.
Western Blot Analysis of STAT3 Phosphorylation
This technique is used to assess the inhibition of BRK signaling downstream by measuring the phosphorylation of its substrate, STAT3.
Protocol:
-
Cancer cells are treated with the BRK inhibitor for a specific time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a method like the Bradford assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). A separate blot is often probed for total STAT3 as a loading control.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
A chemiluminescent substrate is applied, and the resulting signal is detected, indicating the level of p-STAT3.
Conclusion
Both P21d hydrochloride and Tilfrinib are valuable tools for studying the role of BRK in cancer biology. Based on the currently available data, Tilfrinib exhibits greater potency in biochemical assays against BRK and has demonstrated significant anti-proliferative effects in breast cancer cell lines. P21d hydrochloride, while less potent in vitro, shows promising in vivo pharmacokinetic properties in preclinical models.
The choice between these inhibitors will depend on the specific research question. For in vitro studies requiring high potency, Tilfrinib may be the preferred choice. For in vivo studies, the favorable pharmacokinetic profile of P21d hydrochloride makes it a strong candidate. It is important to note that the lack of direct comparative studies necessitates careful consideration when interpreting data from different sources. Further head-to-head studies are warranted to provide a more definitive comparison of the efficacy of these two BRK inhibitors.
References
Validating P21d Hydrochloride Target Engagement in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the target engagement of P21d hydrochloride, a potent inhibitor of Breast Tumor Kinase (BRK/PTK6), in cancer cell lines. We will explore the signaling pathway of BRK/PTK6, detail experimental workflows for validating target engagement, and compare P21d hydrochloride with other known BRK/PTK6 inhibitors.
The BRK/PTK6 Signaling Pathway in Cancer
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a variety of cancers, including breast, prostate, and ovarian cancers.[1][2] Its overexpression is often correlated with poor patient outcomes.[3] BRK/PTK6 is implicated in promoting cancer cell proliferation, survival, migration, and invasion through the phosphorylation of various downstream substrates.[1][2][4]
Key signaling events mediated by BRK/PTK6 include the activation of STAT3 and STAT5 transcription factors, modulation of the PI3K/Akt survival pathway, and regulation of cell adhesion and migration through paxillin.[1][4][5] Understanding this pathway is crucial for designing and interpreting target engagement studies.
Caption: A simplified diagram of the BRK/PTK6 signaling pathway in cancer cells.
Comparison of BRK/PTK6 Inhibitors
P21d hydrochloride is a potent and selective inhibitor of BRK/PTK6.[6][7] For a comprehensive evaluation of its target engagement, it is essential to compare its performance against other known inhibitors of the same target.
| Inhibitor | IC50 (BRK/PTK6) | Key Features |
| P21d hydrochloride | 30 nM[6] | Potent and selective inhibitor. Inhibits phosphorylation of the BRK substrate SAM68 with an IC50 of 52 nM.[6] |
| Tilfrinib (compound 4f) | 3.15 nM[8] | A highly potent and selective BRK/PTK6 inhibitor.[8] |
| SB-633825 | 150 nM[8] | An ATP-competitive inhibitor with activity against TIE2 and LOK as well.[8] |
| XMU-MP-2 | 3.2 nM[9] | A potent and selective BRK/PTK6 inhibitor that has been shown to be effective in a mouse xenograft model.[8] |
Experimental Validation of Target Engagement
To confirm that a compound like P21d hydrochloride directly interacts with and inhibits its intended target, BRK/PTK6, within a cellular context, several experimental approaches can be employed. Here, we detail two widely used methods: the Cellular Thermal Shift Assay (CETSA) and In-Cell Western (ICW).
Experimental Workflow: Target Engagement Validation
Caption: A flowchart illustrating the experimental workflows for CETSA and In-Cell Western.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct target engagement in a cellular environment.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.[11] Binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.
Illustrative CETSA Data for BRK/PTK6 Inhibitors:
| Compound | Apparent Tagg (°C) of BRK/PTK6 | Thermal Shift (ΔTagg, °C) |
| DMSO (Control) | 48.5 | - |
| P21d hydrochloride (10 µM) | 54.2 | +5.7 |
| Tilfrinib (10 µM) | 55.1 | +6.6 |
| SB-633825 (10 µM) | 51.8 | +3.3 |
Note: The data presented are illustrative and represent typical results from a CETSA experiment.
In-Cell Western (ICW)
The In-Cell Western (ICW) assay, also known as an in-cell ELISA, is a quantitative immunocytochemical technique performed in microplates.[12][13] It allows for the simultaneous detection and quantification of two proteins in the same well, making it ideal for measuring the phosphorylation status of a target protein relative to the total protein amount or a loading control. To assess the inhibitory effect of P21d hydrochloride on BRK/PTK6, one would measure the levels of autophosphorylated BRK/PTK6 (a marker of its activity) and a housekeeping protein for normalization.
Illustrative ICW Data for BRK/PTK6 Inhibition:
| Compound (1 µM) | Normalized p-BRK/PTK6 Signal Intensity (Arbitrary Units) | % Inhibition of BRK/PTK6 Phosphorylation |
| DMSO (Control) | 1.00 | 0% |
| P21d hydrochloride | 0.25 | 75% |
| Tilfrinib | 0.18 | 82% |
| SB-633825 | 0.55 | 45% |
Note: The data presented are illustrative and represent typical results from an In-Cell Western experiment.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231, T47D) in a multi-well plate and grow to 70-80% confluency. Treat the cells with P21d hydrochloride, an alternative inhibitor, or DMSO as a vehicle control for 1-2 hours at 37°C.
-
Heating: After treatment, heat the plate in a thermal cycler with a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble BRK/PTK6 at each temperature point by Western blotting or ELISA using a specific antibody against BRK/PTK6. The temperature at which 50% of the protein has aggregated (Tagg) is determined. A shift in the Tagg to a higher temperature in the presence of the compound indicates target engagement.[15]
In-Cell Western (ICW) Protocol
-
Cell Culture and Treatment: Seed cancer cells in a 96-well or 384-well black-walled plate. After reaching the desired confluency, treat the cells with the inhibitors or DMSO for the desired time.
-
Fixation and Permeabilization: Remove the treatment media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[16] Following fixation, wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.[12]
-
Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing 5% non-fat dry milk in PBS) for 1.5 hours at room temperature.[16]
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies diluted in blocking buffer overnight at 4°C. The cocktail should contain a rabbit anti-phospho-BRK/PTK6 antibody and a mouse antibody against a loading control protein (e.g., GAPDH or Tubulin).
-
Secondary Antibody Incubation: Wash the cells multiple times with PBS containing 0.1% Tween-20. Then, incubate with a cocktail of fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Image Acquisition and Analysis: Wash the cells again to remove unbound secondary antibodies. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The fluorescence intensities for both the phospho-BRK/PTK6 and the loading control are quantified for each well. The phospho-BRK/PTK6 signal is then normalized to the loading control signal.
Logical Framework for Target Validation
The validation of P21d hydrochloride's target engagement follows a logical progression from understanding the biological context to direct experimental confirmation of its interaction with BRK/PTK6 and its functional consequences.
Caption: A diagram showing the logical progression for validating P21d hydrochloride target engagement.
References
- 1. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones [bio-protocol.org]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomol.com [biomol.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of BRK Inhibitor P21d Hydrochloride
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount in the development of targeted therapies. This guide provides a comprehensive comparison of the cross-reactivity profile of the Breast Tumor Kinase (BRK/PTK6) inhibitor, P21d hydrochloride, against other notable BRK inhibitors, supported by available experimental data. A detailed understanding of an inhibitor's selectivity is crucial for predicting potential off-target effects and ensuring therapeutic efficacy.
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase implicated in various cellular processes, including proliferation, differentiation, and motility. Its overexpression has been linked to the progression of several cancers, most notably breast cancer, making it an attractive target for therapeutic intervention. P21d hydrochloride has emerged as a potent and selective inhibitor of BRK with a reported IC50 of 30 nM. While initial screens have shown it to be inactive against Aurora B and Lck at concentrations greater than 20 µM, a broader understanding of its kinome-wide selectivity is essential for its preclinical and clinical development.
This guide compares the cross-reactivity profile of P21d hydrochloride with two other well-characterized kinase inhibitors known to inhibit BRK: the multi-kinase inhibitor Dasatinib and the selective BRK inhibitor XMU-MP-2.
Comparative Analysis of Kinase Inhibition Profiles
To provide a clear and objective comparison, the following table summarizes the available quantitative data on the inhibitory activity of P21d hydrochloride, Dasatinib, and XMU-MP-2 against BRK and a selection of off-target kinases. It is important to note that comprehensive, publicly available kinome scan data for P21d hydrochloride is limited. The data presented here is compiled from various sources and may have been generated using different assay conditions.
| Kinase Target | P21d hydrochloride IC50 (nM) | Dasatinib IC50 (nM) | XMU-MP-2 IC50 (nM) |
| BRK (PTK6) | 30 | 0.8 | 3.2 |
| ABL1 | Data not available | 1.1 | Data not available |
| SRC | Data not available | 0.8 | >10,000 |
| LCK | >20,000 | 1.1 | Data not available |
| YES1 | Data not available | 0.6 | Data not available |
| FYN | Data not available | 0.6 | Data not available |
| Aurora B | >20,000 | Data not available | Data not available |
| EGFR | Data not available | 30 | 1,400 |
| HER2 (ERBB2) | Data not available | 120 | >10,000 |
| VEGFR2 | Data not available | 16 | >10,000 |
Experimental Methodologies
The determination of an inhibitor's cross-reactivity profile is a critical step in its preclinical characterization. The following section outlines a detailed, generalized protocol for an in vitro kinase inhibition assay to determine IC50 values, a common method used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a typical luminescence-based kinase assay to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity.
Materials:
-
Recombinant human kinases (e.g., BRK/PTK6, and a panel of off-target kinases)
-
Kinase-specific substrate peptides
-
Kinase inhibitor compounds (P21d hydrochloride, Dasatinib, XMU-MP-2) dissolved in 100% DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the kinase inhibitors in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 10 mM is recommended.
-
Assay Plate Preparation: Add 5 µL of the diluted inhibitor solutions to the wells of a 384-well plate. For control wells, add 5 µL of 100% DMSO (for 0% inhibition) and 5 µL of a known broad-spectrum kinase inhibitor or buffer (for 100% inhibition).
-
Kinase/Substrate Addition: Prepare a kinase/substrate master mix in kinase buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase being tested. Add 10 µL of the master mix to each well containing the inhibitor or control.
-
Initiation of Kinase Reaction: Prepare an ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate IC50 determination. Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
ATP Detection: Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized data as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor against each kinase.
-
Visualizing the Workflow and Signaling Context
To further aid in the understanding of the experimental process and the biological context of BRK inhibition, the following diagrams are provided.
Caption: Workflow for in vitro kinase inhibitor cross-reactivity profiling.
Caption: Simplified BRK (PTK6) signaling pathway and the point of inhibition by P21d.
Conclusion
P21d hydrochloride is a potent inhibitor of BRK. While it displays high selectivity against Aurora B and Lck, a comprehensive analysis of its kinome-wide cross-reactivity is necessary to fully understand its therapeutic potential and potential for off-target effects. In comparison, Dasatinib is a potent but non-selective inhibitor of BRK with activity against numerous other kinases, which can lead to a broader range of biological effects and potential side effects. XMU-MP-2, on the other hand, appears to be a more selective BRK inhibitor, making it a valuable tool for studying BRK-specific functions.
For drug development professionals, the data underscores the importance of extensive selectivity profiling. The choice between a multi-kinase inhibitor and a highly selective inhibitor depends on the therapeutic strategy. While multi-kinase inhibitors can be advantageous in certain contexts by targeting multiple oncogenic pathways, selective inhibitors like P21d hydrochloride and XMU-MP-2 offer the promise of more targeted therapies with potentially fewer side effects. Further investigation into the complete cross-reactivity profile of P21d hydrochloride will be instrumental in guiding its future development as a therapeutic agent.
A Comparative Guide to PTK6 Inhibitors in Ovarian Cancer Models: P21d Hydrochloride and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase implicated in the progression of several cancers, including ovarian cancer. Its role in promoting cell proliferation, survival, and migration makes it a compelling target for therapeutic intervention. This guide provides a comparative overview of P21d hydrochloride and other notable PTK6 inhibitors, presenting available experimental data, detailed methodologies, and key signaling pathways in the context of ovarian cancer models.
Performance Comparison of PTK6 Inhibitors
While direct comparative studies of various PTK6 inhibitors in ovarian cancer models are limited, this section summarizes the available quantitative data on their potency and anti-proliferative effects.
Table 1: In Vitro Potency of PTK6 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line (for anti-proliferative GI50) | GI50 (µM) |
| P21d hydrochloride | PTK6/Brk | 30 | Not Specified | Not Available |
| Tilfrinib | PTK6/Brk | 3.15[1] | MCF7 (Breast Cancer) | 0.99[1] |
| HS-578/T (Breast Cancer) | 1.02[1] | |||
| BT-549 (Breast Cancer) | 1.58[1] | |||
| XMU-MP-2 | PTK6/Brk | 3.2 | Not Specified | Not Available |
| PF-6698840 | PTK6/Brk | 54 | Not Specified | Not Available |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that causes 50% inhibition of cell growth.
PTK6 Signaling in Ovarian Cancer
PTK6 is a downstream effector of several receptor tyrosine kinases and plays a crucial role in activating key oncogenic signaling pathways. In ovarian cancer, PTK6 signaling is known to be associated with the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway. The activity of PTK6 is negatively regulated by the protein-tyrosine phosphatase PTP1B, which is often underexpressed in ovarian cancer cells[2][3][4].
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the efficacy of PTK6 inhibitors in ovarian cancer models.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. scilit.com [scilit.com]
- 3. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-tyrosine phosphatase 1B antagonized signaling by insulin-like growth factor-1 receptor and kinase BRK/PTK6 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of P21d Hydrochloride and XMU-MP-2 on Tumor Growth: A Guide for Researchers
A detailed examination of two potent Breast Tumor Kinase (Brk/PTK6) inhibitors, P21d hydrochloride and XMU-MP-2, reveals distinct yet comparable anti-tumor activities. Both compounds demonstrate significant potential in curbing tumor progression through the inhibition of the non-receptor tyrosine kinase Brk, a key player in various oncogenic signaling pathways.
This guide provides a comprehensive comparison of P21d hydrochloride and XMU-MP-2, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their understanding and potential application of these inhibitors.
In Vitro Efficacy: Potency and Cellular Effects
Both P21d hydrochloride and XMU-MP-2 exhibit high potency against their target, Brk/PTK6, with comparable half-maximal inhibitory concentrations (IC50). In vitro studies have demonstrated their ability to inhibit the proliferation of breast cancer cell lines and induce apoptosis.
Table 1: In Vitro Efficacy of P21d Hydrochloride and XMU-MP-2
| Parameter | P21d Hydrochloride | XMU-MP-2 |
| Target | Breast Tumor Kinase (Brk/PTK6) | Breast Tumor Kinase (Brk/PTK6) |
| IC50 (Brk/PTK6) | 30 nM[1][2][3][4][5] | 29.7 nM (in BRK-transformed Ba/F3 cells)[6] |
| Effect on Cell Proliferation | Inhibition of breast cancer cell growth | Reduction of proliferation in BRK-positive breast cancer cells[7] |
| Effect on Apoptosis | Induces apoptosis in cancer cells | Induces apoptosis in BRK-positive breast cancer cells[8] |
| Cell Lines Tested | Not explicitly detailed in the provided search results. | BT-474, BT-20, MCF7, T-47D (BRK-positive); MDA-MB-468 (BRK-negative)[8] |
In Vivo Tumor Growth Inhibition
Preclinical studies utilizing xenograft models have confirmed the anti-tumor efficacy of both P21d hydrochloride and XMU-MP-2 in a living system. These compounds have been shown to significantly suppress the growth of breast cancer tumors.
Table 2: In Vivo Efficacy in Breast Cancer Xenograft Models
| Parameter | P21d Hydrochloride | XMU-MP-2 |
| Xenograft Model | Can be used to evaluate in vivo activity in xenograft breast tumor models[1][3][4][5] | BRK-transformed Ba/F3 cells and BRK-positive breast cancer cells[7] |
| Administration Route | Orally bioavailable | Not explicitly detailed in the provided search results. |
| Effect on Tumor Growth | Active in vivo[1][3][4][5] | Repressed the growth of tumors driven by oncogenic BRK[7] |
| Combination Therapy | Not explicitly detailed in the provided search results. | Strong synergy with HER2 inhibitors or ER blockade[8] |
Signaling Pathways and Mechanism of Action
While both compounds target the same kinase, their downstream effects on signaling pathways appear to differ, offering distinct mechanisms for their anti-tumor activity.
P21d hydrochloride has been shown to modulate the Snail/E-cadherin pathway. It downregulates the expression of the transcription factor Snail, which is a known repressor of E-cadherin. This leads to the restoration of E-cadherin expression, a key protein in maintaining cell-cell adhesion. Increased E-cadherin expression can suppress tumor cell migration and invasion.
In contrast, XMU-MP-2 has been demonstrated to suppress the activity of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[6][8] Constitutive activation of STAT3 and STAT5 is common in many cancers and contributes to tumor cell proliferation, survival, and angiogenesis. By inhibiting STAT3 and STAT5 phosphorylation, XMU-MP-2 disrupts these pro-tumorigenic signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRK inhibitor P21d hydrochloride | CAS#:2250025-98-8 | Chemsrc [chemsrc.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BRK-Positive Breast Cancers with Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of P21d Hydrochloride and SB-633825 in Angiogenesis Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two compounds, P21d hydrochloride and SB-633825, in the context of angiogenesis, the physiological process of forming new blood vessels. Angiogenesis is a critical process in both normal development and various pathological conditions, including cancer. Consequently, modulating angiogenesis is a key strategy in drug development. This document summarizes the known mechanisms of action, available quantitative data, and detailed experimental protocols for assays relevant to the study of these compounds' effects on angiogenesis.
Introduction to the Compounds
SB-633825 is recognized as a potent, ATP-competitive inhibitor of the TIE2 receptor tyrosine kinase, a key regulator of vascular stability and angiogenesis. It also exhibits inhibitory activity against Lymphocyte-Oriented Kinase (LOK; STK10) and Breast Tumor Kinase (BRK). Its primary mechanism in the context of angiogenesis is the disruption of the Angiopoietin-TIE2 signaling pathway.
P21d hydrochloride is less well-defined in publicly available literature. However, its name suggests a relationship with the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1). The role of p21 in angiogenesis is complex and appears to be context-dependent. While it is known as a tumor suppressor that can arrest the cell cycle, some studies indicate it can paradoxically promote angiogenesis in certain cancer environments. Conversely, some anti-angiogenic therapies function by upregulating p21 in endothelial cells, thereby inhibiting their proliferation. This guide will proceed under the hypothesis that P21d hydrochloride is a modulator of the p21 pathway with intended anti-angiogenic effects.
Mechanism of Action
SB-633825: Inhibition of the TIE2 Signaling Pathway
SB-633825 directly targets TIE2, a receptor tyrosine kinase expressed on endothelial cells. The TIE2 pathway, primarily activated by angiopoietins (Ang1 and Ang2), is crucial for the maturation and stabilization of blood vessels. Ang1 binding to TIE2 promotes vessel stability and quiescence. In contrast, Ang2, often upregulated in tumors, can act as a TIE2 antagonist, destabilizing vessels and making them more responsive to pro-angiogenic factors like VEGF. By inhibiting TIE2, SB-633825 can block the signaling cascades that lead to endothelial cell survival, migration, and proliferation, thereby inhibiting the formation of new blood vessels.
P21d Hydrochloride: Modulation of the p21 Pathway in Angiogenesis
The cyclin-dependent kinase inhibitor p21 plays a multifaceted role in cell cycle regulation. In the context of angiogenesis, its effects can be dichotomous:
-
Anti-angiogenic Role: In endothelial cells, upregulation of p21 can lead to G1 cell cycle arrest, thereby inhibiting the proliferation necessary for new vessel growth. Several anti-angiogenic compounds exert their effects through the induction of p21.
-
Pro-angiogenic Role: In some cancer cells, p21 has been shown to promote angiogenesis by suppressing the transcription of thioredoxin-binding protein 2 (TBP2), an inhibitor of the pro-angiogenic factor thioredoxin (Trx).[1]
A compound termed "P21d hydrochloride" would presumably act as an anti-angiogenic agent by modulating this pathway, potentially by promoting the cell-cycle arrest function of p21 in endothelial cells or by inhibiting its pro-angiogenic activities in cancer cells.
Quantitative Data Presentation
Direct head-to-head experimental data for P21d hydrochloride and SB-633825 in angiogenesis assays are not available in the public domain. The following tables summarize the currently available quantitative information.
Table 1: Quantitative Data for SB-633825
| Parameter | Target | Value | Assay Type |
| IC50 | TIE2 | 3.5 nM | Kinase Assay |
| IC50 | LOK (STK10) | 66 nM | Kinase Assay |
| IC50 | BRK | 150 nM | Kinase Assay |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for functional angiogenesis assays (e.g., EC50 for inhibition of tube formation) are not currently available.
Table 2: Quantitative Data for P21d Hydrochloride
| Parameter | Target | Value | Assay Type |
| N/A | p21 Pathway | Not Available | N/A |
Note: There is no publicly available quantitative data for a compound specifically named "P21d hydrochloride" in the context of angiogenesis assays. The effects would be dependent on its specific interaction with the p21 pathway and the cellular context.
Experimental Protocols for Angiogenesis Assays
The following are detailed methodologies for key in vitro assays used to assess the pro- or anti-angiogenic potential of compounds like P21d hydrochloride and SB-633825.
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial growth medium. Cells are allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a basal medium containing a low serum concentration (e.g., 1-2% FBS) and varying concentrations of the test compounds (P21d hydrochloride or SB-633825). A positive control (e.g., VEGF) and a vehicle control are included.
-
Incubation: Cells are incubated for 48-72 hours.
-
Quantification: Cell proliferation is assessed using a viability assay such as MTT, MTS, or a CyQUANT assay, which measures DNA content. The absorbance or fluorescence is read using a plate reader.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle control. An IC50 value (concentration causing 50% inhibition of proliferation) can be determined by plotting the percentage of inhibition against the log of the compound concentration.
Endothelial Cell Migration (Scratch) Assay
This assay models the migration of endothelial cells to close a "wound," mimicking the directional migration that occurs during angiogenesis.
Methodology:
-
Create Monolayer: HUVECs are seeded in a 6-well or 12-well plate and grown to full confluency.
-
Create Scratch: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Wash and Treat: The wells are washed with PBS to remove detached cells. Basal medium containing the test compounds at various concentrations is then added.
-
Image Acquisition: Images of the scratch are captured at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated, and the percentage of migration inhibition by the compounds is determined relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.
Methodology:
-
Coat Plate: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to polymerize at 37°C.
-
Cell Suspension: HUVECs are harvested and resuspended in basal medium containing the test compounds at desired concentrations.
-
Seeding: The cell suspension is added to the Matrigel-coated wells.
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of tubes is observed and photographed under a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and number of loops using specialized image analysis software. The percentage of inhibition is calculated relative to a vehicle control.
Objective Comparison and Conclusion
A direct, data-driven comparison of the anti-angiogenic efficacy of P21d hydrochloride and SB-633825 is not possible due to the lack of publicly available head-to-head studies and limited quantitative data for each compound in functional angiogenesis assays. However, a comparison based on their putative mechanisms of action reveals distinct therapeutic approaches.
-
SB-633825 represents a targeted approach, aiming to inhibit angiogenesis by directly blocking a key receptor tyrosine kinase (TIE2) involved in vascular stabilization. Its high potency for TIE2 suggests a specific mechanism of action.
-
P21d hydrochloride , assuming it modulates the p21 pathway, represents a strategy focused on controlling the endothelial cell cycle. The complexity of the p21 pathway, with its dual roles in angiogenesis, suggests that the effects of such a compound could be highly dependent on the cellular and tissue context. An anti-angiogenic effect would likely stem from inducing cell cycle arrest in proliferating endothelial cells.
References
For researchers and professionals in drug development, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative assessment of P21d hydrochloride, a potent inhibitor of Breast Tumor Kinase (Brk/PTK6), against members of the closely related Src family of kinases. While primarily targeting Brk, the structural and functional similarities between Brk and Src family kinases necessitate a thorough evaluation of P21d hydrochloride's cross-reactivity.
This guide will compare the specificity profile of P21d hydrochloride with established Src family kinase inhibitors, such as Dasatinib, Saracatinib, and Bosutinib. The information presented is based on publicly available data and standardized experimental protocols.
Data Presentation: Kinase Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50 values) of P21d hydrochloride and other selected inhibitors against Brk and key members of the Src family of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | P21d hydrochloride | Dasatinib | Saracatinib (AZD0530) | Bosutinib (SKI-606) |
| Brk (PTK6) | 30 nM [1][2] | ~1 nM | ~5 nM | ~1 nM |
| Src | >20 µM (for Lck)[2] | 0.5 nM | 2.7 nM | 1.2 nM |
| Lck | >20 µM [1][2] | 1.1 nM | 13 nM | 1.2 nM |
| Fyn | Data not available | 0.3 nM | 15 nM | 1.2 nM |
| Yes | Data not available | 0.4 nM | 14 nM | 1.2 nM |
| Lyn | Data not available | 1.1 nM | 21 nM | 1.2 nM |
Note: Data for Dasatinib, Saracatinib, and Bosutinib are compiled from various public sources and may vary depending on the assay conditions. The high IC50 value of P21d hydrochloride for Lck suggests significant selectivity for Brk over this Src family member.
Experimental Protocols
The determination of kinase inhibitor specificity relies on robust and reproducible experimental methods. Below are detailed protocols for common assays used to generate the data presented above.
1. Biochemical Kinase Assay (In Vitro Inhibition Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
-
Materials:
-
Purified recombinant kinases (e.g., Brk, Src, Lck, Fyn, Yes, Lyn).
-
Kinase-specific substrate (peptide or protein).
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Test compound (P21d hydrochloride or other inhibitors) at various concentrations.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well or 384-well assay plates.
-
Filter paper or other separation matrix.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In each well of the assay plate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound to the wells. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Separate the phosphorylated substrate from the unreacted ATP. For radiolabeled assays, this is often done by spotting the reaction mixture onto phosphocellulose filter paper, which binds the phosphorylated substrate, followed by washing to remove unbound [γ-³³P]ATP.
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this is done using a scintillation counter. For fluorescence-based assays, a plate reader is used.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell-Based Kinase Assay (Target Engagement and Pathway Inhibition)
This assay measures the effect of an inhibitor on kinase activity within a cellular context.
-
Objective: To assess the ability of a compound to inhibit a specific kinase and its downstream signaling pathway in living cells.
-
Materials:
-
Cell line expressing the target kinase (e.g., a breast cancer cell line for Brk).
-
Test compound at various concentrations.
-
Cell lysis buffer.
-
Antibodies specific to the phosphorylated form of the kinase's substrate.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Lyse the cells to extract proteins.
-
Determine the protein concentration in each lysate.
-
Analyze the phosphorylation status of the target kinase's downstream substrate using Western blotting or ELISA with phospho-specific antibodies.
-
Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA).
-
Normalize the phosphorylated substrate signal to the total protein concentration or a housekeeping protein.
-
Calculate the percentage of inhibition of substrate phosphorylation at each compound concentration and determine the cellular IC50.
-
Mandatory Visualizations
Experimental Workflow for Assessing Kinase Inhibitor Specificity
Caption: A generalized workflow for the comprehensive assessment of a kinase inhibitor's specificity and efficacy.
Simplified Src Family Kinase Signaling Pathway
References
Safety Operating Guide
Proper Disposal of BRK Inhibitor P21d Hydrochloride: A Guide for Laboratory Professionals
For research use only. Not for use in diagnostic or therapeutic procedures.
This document provides essential guidance on the proper disposal of BRK inhibitor P21d hydrochloride, a potent breast tumor kinase (BRK/PTK6) inhibitor used in laboratory research.[1][2][3][4] Due to its biological activity and the general principle of cautious handling for all research chemicals, P21d hydrochloride and its contaminated materials must be managed as hazardous waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
Pre-Disposal Considerations and Waste Segregation
Before beginning any experiment involving this compound, a comprehensive disposal plan should be in place. All waste generated, including unused stock solutions, contaminated labware, and personal protective equipment (PPE), must be segregated from non-hazardous waste streams.
Key Principles for Waste Segregation:
-
Designated Waste Containers: Use clearly labeled, leak-proof containers for all P21d hydrochloride waste.
-
Solid vs. Liquid Waste: Maintain separate containers for solid and liquid waste.
-
Avoid Mixing: Do not mix P21d hydrochloride waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of potent, biologically active compounds. Always consult your institution's specific protocols.
Unused or Expired Compound
Solid, unused P21d hydrochloride should be disposed of in its original container, if possible. The container must be securely sealed and placed in a designated hazardous waste container.
Stock Solutions and Contaminated Liquids
Aqueous solutions containing P21d hydrochloride should be collected in a designated, sealed container for liquid hazardous waste. Organic solvent solutions should be collected separately in a container designated for flammable or halogenated waste, as appropriate. Neutralization of acidic or basic solutions may be required before disposal; consult your EHS office for guidance.
Contaminated Labware and Supplies
All labware and supplies that have come into contact with P21d hydrochloride are considered contaminated and must be disposed of as hazardous solid waste. This includes, but is not limited to:
-
Pipette tips
-
Gloves
-
Bench paper
-
Wipes
-
Empty vials
-
Culture plates
These items should be collected in a designated, lined container for solid hazardous waste.
Summary of Disposal Guidelines
| Waste Type | Disposal Container | Key Considerations |
| Unused/Expired Solid | Original vial, placed in a labeled hazardous waste bag/container. | Ensure the container is tightly sealed. |
| Aqueous Solutions | Sealed, labeled container for aqueous hazardous waste. | Do not mix with organic solvents. Check pH and neutralize if required by institutional protocols. |
| Organic Solvent Solutions | Sealed, labeled container for flammable or halogenated waste. | Segregate halogenated and non-halogenated solvents as per your facility's guidelines.[5] |
| Contaminated Solids (PPE, etc.) | Lined, labeled container for solid hazardous waste. | Collect all disposable items that have come into contact with the compound. |
| Sharps (Needles, etc.) | Designated sharps container for hazardous waste. | Never dispose of sharps in regular trash or standard hazardous waste containers. |
Experimental Protocol: Decontamination of Work Surfaces
Following any work with this compound, all surfaces and equipment must be thoroughly decontaminated.
Materials:
-
Appropriate cleaning agent (e.g., 70% ethanol, followed by a surface decontaminant recommended by your EHS office)
-
Absorbent wipes
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
Procedure:
-
Initial Wipe-Down: Liberally spray the work surface with 70% ethanol and wipe with absorbent pads.
-
Surface Decontamination: Apply a recommended surface decontaminant according to the manufacturer's instructions. Ensure the entire work area is covered.
-
Final Rinse (if applicable): If the decontaminant is corrosive or leaves a residue, a final wipe with distilled water may be necessary.
-
Waste Disposal: All used wipes and cleaning materials must be disposed of as solid hazardous waste.
Disposal Workflow and Decision Process
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling BRK Inhibitor P21d Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of BRK inhibitor P21d hydrochloride. The following procedural guidance is designed to answer key operational questions, ensuring the safe and effective use of this potent breast tumor kinase (BRK/PTK6) inhibitor in a laboratory setting. Given that this compound is intended for research use only, adherence to strict safety protocols is paramount.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to handling based on the nature of potent kinase inhibitors is essential. Researchers must treat this compound as potentially hazardous.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact. Double-gloving provides an extra layer of protection against tears. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown when handling larger quantities or during procedures with a high splash risk. | Prevents contamination of personal clothing and skin. |
| Respiratory | A fit-tested N95 respirator or higher should be used when handling the powder form to avoid inhalation. | Mitigates the risk of inhaling fine particles of the potent inhibitor. |
Operational Plan:
A systematic approach to handling ensures minimal risk of exposure and contamination.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a spill kit accessible that is appropriate for chemical spills.
-
-
Handling:
-
When handling the solid compound, use caution to avoid generating dust.
-
For weighing, use an analytical balance within a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Small volumes of the vial may become entrapped in the seal during shipment; briefly centrifuge the vial to dislodge any liquid in the cap.[1]
-
-
Storage:
-
Store this compound in a cool, dry, and dark place.
-
For short-term storage (days to weeks), 0 - 4°C is recommended.
-
For long-term storage (months to years), -20°C is the standard.[2]
-
Disposal Plan:
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All disposable materials that come into contact with the inhibitor (e.g., gloves, pipette tips, vials) should be considered chemical waste.
-
Segregate this waste into clearly labeled, sealed containers.
-
-
Disposal Procedure:
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
-
Experimental Protocol: In Vivo Xenograft Model
This compound is utilized in xenograft breast tumor models to evaluate its in vivo activity.[1][2][3] The following is a generalized protocol; specific parameters should be optimized for each experiment.
Methodology:
-
Cell Culture: Culture a suitable breast cancer cell line (e.g., MDA-MB-231) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation:
-
Harvest and resuspend the breast cancer cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Monitor tumor volume regularly using calipers.
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage).
-
Administer the inhibitor to the treatment group at a predetermined dose and schedule. A known pharmacokinetic profile in rats showed an oral dose of 10 mpk.[4]
-
Administer a vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth in both treatment and control groups.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
BRK/PTK6 Signaling Pathway
The diagram below illustrates the signaling pathway of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). Understanding this pathway is crucial for researchers working with inhibitors like P21d hydrochloride.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
